Product packaging for Methyl acetate-PEG2-propanol(Cat. No.:)

Methyl acetate-PEG2-propanol

Cat. No.: B11933926
M. Wt: 220.26 g/mol
InChI Key: MYMLPSBOPYSGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl acetate-PEG2-propanol (Cat. No. HY-138462) is a PEG-based linker specifically used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are an emerging and promising technology for targeted therapy development, as they facilitate the selective degradation of disease-causing proteins within cells . This compound falls under the category of PEG/PROTAC Linkers and is applied in the research area of cancer, particularly in the field of programmed cell death . With a molecular formula of C10H20O5 and a molecular weight of 220.26 g/mol, it is typically supplied as a reference compound soluble in DMSO . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O5 B11933926 Methyl acetate-PEG2-propanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 2-[2-(5-hydroxypentoxy)ethoxy]acetate

InChI

InChI=1S/C10H20O5/c1-13-10(12)9-15-8-7-14-6-4-2-3-5-11/h11H,2-9H2,1H3

InChI Key

MYMLPSBOPYSGCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCOCCCCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl Acetate, Propylene Glycol Methyl Ether Acetate (PGMEA), and the Role of PEG2 Linkers in Conjugate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Methyl acetate-PEG2-propanol" does not correspond to a standard, publicly documented compound. This guide provides a detailed overview of its constituent parts: methyl acetate (B1210297), polyethylene (B3416737) glycol (PEG) linkers (specifically PEG2), and propanol (B110389), with a focus on a structurally related and commercially significant compound, Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA). This document is intended for researchers, scientists, and drug development professionals.

Methyl Acetate

Methyl acetate (MeOAc), also known as methyl ethanoate, is a carboxylate ester with the formula CH₃COOCH₃. It is a colorless, flammable liquid with a characteristic pleasant, fruity odor.[1][2] While it is used as a solvent, its relative ethyl acetate is more common due to lower toxicity and water solubility.[3]

Physicochemical Properties of Methyl Acetate

The key physical and chemical properties of methyl acetate are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₆O₂[2][4]
Molar Mass 74.08 g/mol [1][4][5]
Appearance Colorless liquid[1][2][5][6]
Odor Fragrant, fruity[1][5]
Density 0.932 g/cm³ at 25 °C[1]
Melting Point -98 °C[1][5]
Boiling Point 56.9 °C[1][4]
Flash Point -10 °C[2][6]
Water Solubility 25% at 20 °C[1][2]
Vapor Pressure 170 mmHg at 20°C[2]
Autoignition Temperature 502 °C[4]
Synthesis of Methyl Acetate

Methyl acetate is primarily produced through the esterification of acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[2] The reaction is reversible and is driven to completion by removing the product (methyl acetate) as it is formed, often by reactive distillation.

Synthesis_of_Methyl_Acetate acetic_acid Acetic Acid (CH₃COOH) plus_reactants + acetic_acid->plus_reactants methanol Methanol (CH₃OH) methanol->plus_reactants catalyst H₂SO₄ (Acid Catalyst) plus_products + catalyst->plus_products methyl_acetate Methyl Acetate (CH₃COOCH₃) water Water (H₂O) plus_reactants->catalyst Esterification plus_products->methyl_acetate plus_products->water

Synthesis of Methyl Acetate via Fischer Esterification.
Experimental Protocols

Synthesis via Reactive Distillation:

  • Charge a reaction vessel, which also serves as a distillation still, with equimolar amounts of glacial acetic acid and methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture to prevent excessive heat generation.

  • Heat the mixture to its boiling point (around 60-65 °C).

  • As methyl acetate is formed, its lower boiling point (57 °C) allows it to be selectively distilled from the reaction mixture.

  • Collect the distillate, which is primarily methyl acetate, in a receiving flask. The removal of the product shifts the equilibrium towards further product formation.

  • The collected methyl acetate can be further purified by washing with a sodium bicarbonate solution to remove any acidic impurities, followed by drying and redistillation.

Analytical Methods:

  • Gas Chromatography (GC): Methyl acetate can be quantified using GC with a Flame Ionization Detector (GC-FID). A common method involves direct injection of the sample onto a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of methyl acetate.[7] A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric or formic acid.[7]

Propylene Glycol Methyl Ether Acetate (PGMEA)

Propylene glycol methyl ether acetate (PGMEA), with the IUPAC name 1-methoxy-2-propanol (B31579) acetate, is a P-type glycol ether that is a versatile industrial solvent.[8] It is widely used in the manufacturing of inks, coatings, and cleaners, and is a common solvent in the semiconductor industry.[8][9][10]

Physicochemical Properties of PGMEA

The key physical and chemical properties of PGMEA are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₂O₃[8][9][11]
Molar Mass 132.16 g/mol [9][11]
Appearance Colorless liquid[9][10]
Odor Sweet, ether-like[11]
Density 0.962 g/cm³[8]
Melting Point -67 °C[8][9]
Boiling Point 146 °C[8][9]
Flash Point 42 °C[9]
Water Solubility 16% at 20 °C[9]
Vapor Pressure 2.8 mmHg at 20 °C[9]
Autoignition Temperature 333 °C[9]
Synthesis of PGMEA

PGMEA is synthesized by the esterification of propylene glycol methyl ether (PGME) with acetic acid.[12][13][14] This reaction is typically catalyzed by an acid catalyst, which can be a homogeneous catalyst like p-toluenesulfonic acid or a heterogeneous solid acid catalyst such as Amberlyst-15.[13][15]

Synthesis_of_PGMEA pgme Propylene Glycol Methyl Ether (PGME) plus_reactants + pgme->plus_reactants acetic_acid Acetic Acid (CH₃COOH) acetic_acid->plus_reactants catalyst Acid Catalyst (e.g., Amberlyst-15) plus_products + catalyst->plus_products pgmea Propylene Glycol Methyl Ether Acetate (PGMEA) water Water (H₂O) plus_reactants->catalyst Esterification plus_products->pgmea plus_products->water

Synthesis of PGMEA from PGME and Acetic Acid.
Experimental Protocols

Synthesis of PGMEA using a Solid Acid Catalyst:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine propylene glycol methyl ether (PGME) and acetic acid in a desired molar ratio (e.g., 1:1.3).[16]

  • Add a solid acid catalyst, such as Amberlyst-15 or 12-tungstophosphoric acid, at a specific weight percentage of the total reactants.[12][16]

  • Heat the reaction mixture to a specified temperature (e.g., 110 °C) and maintain for a set duration (e.g., 2.5 hours).[16]

  • Monitor the reaction progress by taking aliquots and analyzing them using GC.

  • After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.

  • The resulting PGMEA can be purified by distillation under reduced pressure.[16]

Analytical Methods:

  • Gas Chromatography (GC-FID): This is a standard method for the analysis of PGMEA. Samples can be collected from the air using sorbent tubes (e.g., Anasorb 747), desorbed with a suitable solvent mixture (e.g., 85:15 methylene (B1212753) chloride:methanol), and injected into a GC-FID system.[17][18][19]

  • Solid-Phase Microextraction (SPME) with GC-MS: SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for detecting PGMEA, particularly at low concentrations.[20]

PEG2 Linkers in Drug Development

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) oxide units and are widely used in bioconjugation and drug delivery.[21] A "PEG2" linker, also known as diethylene glycol, consists of two ethylene oxide units. These linkers are valued for their water solubility, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[21][22]

Properties and Applications of PEG Linkers

PEG linkers can be monodisperse, having a precise molecular weight, or polydisperse.[22][23] In drug development, PEGylation (the attachment of PEG chains to molecules) can:

  • Increase the half-life of a drug in the bloodstream.[24][25]

  • Enhance the solubility of hydrophobic drugs.[3][24]

  • Reduce the immunogenicity of therapeutic proteins.[24]

  • Provide a flexible spacer in more complex molecules like antibody-drug conjugates (ADCs) and PROTACs.[22][23][]

Hypothetical Structure and Synthesis of "this compound"

A molecule named "this compound" would hypothetically consist of a methyl acetate moiety, a diethylene glycol (PEG2) linker, and a propanol group. The exact connectivity is not specified by the name, but a plausible structure could involve the PEG2 linker connecting the methyl acetate and propanol components.

Hypothetical_Structure methyl_acetate Methyl Acetate Moiety peg2 PEG2 Linker (-O-CH₂-CH₂-O-CH₂-CH₂-O-) methyl_acetate->peg2 Linkage propanol Propanol Moiety peg2->propanol Linkage Synthesis_Workflow start Start with functionalized PEG2 linker (e.g., Amino-PEG2-alcohol) step1 Step 1: Couple with activated carboxylic acid (related to methyl acetate) start->step1 step2 Step 2: Modify or couple the propanol moiety step1->step2 purification Purification (e.g., Chromatography) step2->purification characterization Characterization (e.g., NMR, MS) purification->characterization final_product Final Product characterization->final_product

References

An In-depth Technical Guide to Methyl Acetate and Related Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Methyl acetate-PEG2-propanol" does not correspond to a standard, well-documented chemical compound in publicly available scientific literature and chemical databases. Therefore, this guide will provide a comprehensive overview of closely related and industrially significant compounds that incorporate the functional moieties suggested by the query: Methyl Acetate (B1210297) and Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA) . This document is intended for researchers, scientists, and drug development professionals.

Methyl Acetate (MeOAc)

Methyl acetate (also known as methyl ethanoate) is a carboxylate ester with the formula CH₃COOCH₃.[1] It is a colorless, flammable liquid with a characteristic pleasant, fruity odor.[1][2] It is widely used as a solvent in various industrial applications.[1][2]

Chemical Structure and Properties

The chemical structure and physicochemical properties of methyl acetate are summarized below.

Table 1: Physicochemical Properties of Methyl Acetate

PropertyValueReference
Molecular FormulaC₃H₆O₂[1][3]
Molecular Weight74.08 g/mol [1][4]
CAS Number79-20-9[1]
AppearanceColorless liquid[1][4]
OdorFragrant, fruity[1][4]
Density0.932 g/cm³ at 20 °C[1][4]
Melting Point-98 °C[1][5]
Boiling Point56.9 °C[1][5]
Flash Point-10 °C[3]
Solubility in Water~25% (20 °C)[1][3]
Vapor Pressure173 mmHg (20 °C)[1]
Synthesis of Methyl Acetate

Methyl acetate is commercially produced through the esterification of acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[1][6]

This protocol is based on a laboratory-scale synthesis.[6]

Materials:

  • Glacial acetic acid (e.g., 2 moles)

  • Absolute methanol (e.g., 2 moles)

  • Concentrated sulfuric acid (catalyst)

  • Heating mantle

  • Distillation apparatus (reaction vessel, distillation column, condenser, collection flask)

Procedure:

  • Chill the glacial acetic acid and absolute methanol to freezing temperatures.

  • In the reaction vessel, combine the chilled acetic acid and methanol.

  • Slowly add a catalytic amount of chilled concentrated sulfuric acid to the mixture while stirring. The slow addition is crucial to control the exothermic reaction.

  • Set up the apparatus for reactive distillation, where the reaction vessel also serves as the distillation still.

  • Heat the mixture using a heating mantle (e.g., set to 105°C).

  • As the reaction proceeds, methanol and acetic acid will reflux. The methyl acetate produced has a lower boiling point and will begin to distill.

  • Collect the distillate that comes over below 60°C. The process typically takes about 90 minutes.

  • The collected product is methyl acetate, which can be further purified if necessary.

Applications

Methyl acetate has a wide range of applications across various industries:

  • Solvent: It is a low-toxicity solvent used in glues, paints, coatings, adhesives, and nail polish removers.[1][2]

  • Chemical Intermediate: It is used in the production of other chemicals, such as acetic anhydride.[1][7]

  • Flavor and Fragrance: Due to its fruity aroma, it is used as a flavoring agent in food and beverages and as a fragrance component in personal care products.[2][5][7]

  • Pharmaceuticals: It serves as a solvent for active pharmaceutical ingredients (APIs) during drug formulation and in extraction processes.[2][5][7]

Safety Information

Methyl acetate is a flammable liquid and should be handled with appropriate safety precautions.

Table 2: Safety and Hazard Information for Methyl Acetate

HazardDescriptionReference
FlammabilityHighly flammable liquid and vapor.[3][8]
Health HazardsMay cause serious eye irritation. May cause drowsiness or dizziness.[8]
Inhalation/IngestionIf inhaled or ingested, can cause headaches, dizziness, drowsiness, and fatigue.[3]
StorageStore in a cool, dry, well-ventilated area specialized for flammable liquids, away from heat, open flames, and strong acids and alkalis.[3]

Propylene Glycol Methyl Ether Acetate (PGMEA)

Propylene glycol methyl ether acetate (PGMEA), also known as 1-methoxy-2-propanol (B31579) acetate, is a colorless liquid with a sweet, ether-like odor.[9][10] It is a versatile solvent with applications in the electronics and coatings industries.[11]

Chemical Structure and Properties

The chemical structure and physicochemical properties of PGMEA are summarized below.

Table 3: Physicochemical Properties of Propylene Glycol Methyl Ether Acetate (PGMEA)

PropertyValueReference
Molecular FormulaC₆H₁₂O₃[9][10]
Molecular Weight132.16 g/mol [9][10]
CAS Number108-65-6[9]
AppearanceColorless liquid[9][12]
OdorSweet, ether-like[9]
Density0.97 g/cm³ at 25 °C
Melting Point-66 °C[9]
Boiling Point145-146 °C
Flash Point45.5 °C[12]
Solubility in Water1.98 x 10⁵ mg/L at 25 °C[9]
log Kow0.56[9]
Synthesis of PGMEA

PGMEA is primarily synthesized through the esterification of propylene glycol methyl ether (PGME) with acetic acid.[11] Heterogeneous catalysts like Amberlyst-15 are often used to improve the process and product purity.[11]

This protocol is based on a batch reaction process for laboratory-scale synthesis.[11]

Materials:

  • Propylene glycol methyl ether (PGME)

  • Acetic acid (AA)

  • Amberlyst-15 catalyst

  • Batch reactor with a reflux condenser and temperature control

  • Chilled water circulator

Procedure:

  • Charge the batch reactor with a specific mass of PGME and acetic acid to achieve the desired reactant molar ratio (e.g., 1:1).

  • Circulate chilled water (e.g., 5°C) through the reflux condenser to minimize the loss of reactants and products.

  • Heat the reactor to the desired reaction temperature (e.g., 60-100°C) and maintain it.

  • Once the temperature is stable, add a pre-determined amount of the Amberlyst-15 catalyst to initiate the esterification reaction.

  • Allow the reaction to proceed for a sufficient duration to reach equilibrium.

  • After the reaction, the catalyst can be separated by filtration.

  • The resulting crude product can be purified by distillation to obtain high-purity PGMEA.

Applications

PGMEA is a crucial solvent in several high-tech industries:

  • Electronics: It is widely used as a solvent for photoresists in semiconductor and display manufacturing.[11]

  • Coatings and Inks: It serves as a solvent in paints, inks, lacquers, and varnishes.[10][11]

  • Cleaning Agents: It is used in various cleaning formulations.[11]

Safety Information

PGMEA is a flammable liquid and may cause irritation upon contact.

Table 4: Safety and Hazard Information for Propylene Glycol Methyl Ether Acetate (PGMEA)

HazardDescriptionReference
FlammabilityFlammable liquid and vapor. Heating may generate vapors that can form explosive mixtures with air.[12]
Health HazardsCauses serious eye irritation. May cause skin irritation.[12]
HandlingAvoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.[12]
StorageStore in a cool, well-ventilated place away from ignition sources.[13]

Visualizations

Synthesis Pathways

SynthesisPathways cluster_MeOAc Methyl Acetate Synthesis cluster_PGMEA PGMEA Synthesis MeOH Methanol MeOAc Methyl Acetate MeOH->MeOAc AcOH Acetic Acid AcOH->MeOAc Catalyst1 H₂SO₄ (catalyst) Catalyst1->MeOAc Water1 Water PGME Propylene Glycol Methyl Ether (PGME) PGMEA PGMEA PGME->PGMEA AcOH2 Acetic Acid AcOH2->PGMEA Catalyst2 Amberlyst-15 (catalyst) Catalyst2->PGMEA Water2 Water

Caption: Esterification pathways for the synthesis of Methyl Acetate and PGMEA.

Logical Relationship of Searched Compounds

LogicalRelationship cluster_Components Query Components cluster_Related Related Documented Compounds Query User Query: 'this compound' NoDirectMatch No Direct Match Found in Literature Query->NoDirectMatch MeOAc_comp Methyl Acetate Query->MeOAc_comp contains Propanol_comp Propanol Query->Propanol_comp contains MeOAc Methyl Acetate MeOAc_comp->MeOAc PGMEA Propylene Glycol Methyl Ether Acetate (PGMEA) MeOAc_comp->PGMEA related functional group PEG2_comp PEG2 Propanol_comp->PGMEA related backbone

Caption: Relationship between the user query and the documented compounds.

References

An In-depth Technical Guide to the Synthesis of Methyl acetate-PEG2-propanol for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to impart favorable physicochemical properties. This technical guide provides a detailed examination of the synthesis of Methyl acetate-PEG2-propanol, a bifunctional building block used in the construction of PEGylated PROTACs. This document outlines a plausible synthetic route, detailed experimental protocols, and the underlying principles of its application in PROTAC development.

Introduction: The Pivotal Role of PEG Linkers in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[1] Its length, rigidity, and chemical composition dictate the relative orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination. Furthermore, the linker significantly impacts the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Polyethylene glycol (PEG) chains are widely incorporated into PROTAC linkers to enhance their pharmacological properties. The key advantages of using PEG linkers include:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the ethylene (B1197577) glycol repeats in PEG linkers significantly improves the solubility of the entire molecule.[2][3]

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic chains, PEG linkers can enhance cell permeability by adopting conformations that shield their polar surface area, facilitating passage across the cell membrane.

  • Optimal Flexibility and Length: PEG linkers offer a high degree of conformational flexibility, allowing the two ends of the PROTAC to orient themselves optimally for the formation of a stable ternary complex.[1] The length of the PEG chain can be easily tuned to achieve the ideal distance between the target protein and the E3 ligase.

  • Reduced Non-specific Binding: The hydrophilicity of PEG linkers can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.

This compound is a valuable building block for the synthesis of PROTACs, incorporating a short PEG chain to confer these beneficial properties. Its bifunctional nature, possessing a hydroxyl group for further conjugation and a methyl ester for potential modification or as a stable endpoint, makes it a versatile component in the PROTAC synthesis toolkit.

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

PROTAC_Mechanism cluster_binding Binding cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation cluster_recycling Recycling POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub transfer Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin Ub->Ternary E1, E2 enzymes Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Retrosynthesis cluster_disconnect1 Ester Disconnection cluster_disconnect2 Ether Disconnection TM This compound (Target Molecule) Intermediate1 HO-PEG2-propanol TM->Intermediate1 C-O ester bond Reagent1 Acetic Anhydride or Acetyl Chloride TM->Reagent1 SM1 2-(2-Methoxyethoxy)ethanol Intermediate1->SM1 C-O ether bond SM2 Propylene Oxide or 1-chloro-2-propanol Intermediate1->SM2 Forward_Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Esterification SM1 2-(2-Methoxyethoxy)ethanol Intermediate HO-PEG2-propanol SM1->Intermediate SM2 1-chloro-2-propanol SM2->Intermediate Base NaH or other strong base Product This compound Intermediate->Product Reagent2 Acetic Anhydride Pyridine

References

The Pivotal Role of PEG2-Based Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs act as catalytic agents of destruction, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties—a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, its ability to orchestrate the formation of a productive ternary complex between the POI and the E3 ligase.[3] Among the various linker compositions, polyethylene (B3416737) glycol (PEG) linkers, particularly short-chain variants like PEG2, have garnered significant attention for their ability to impart favorable properties that enhance PROTAC function.[4]

This in-depth technical guide elucidates the mechanism of action of PEG2-based PROTAC linkers, providing a comprehensive overview of their impact on ternary complex formation, protein degradation, and overall drug-like properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to empower researchers in the rational design and development of next-generation protein degraders.

Core Mechanism of Action: The Role of the PEG2 Linker

The efficacy of a PROTAC is contingent upon its ability to successfully navigate a series of intracellular events, culminating in the degradation of the target protein. The PEG2 linker plays a crucial role in several of these steps.

Ternary Complex Formation

The cornerstone of PROTAC activity is the formation of a stable ternary complex comprising the PROTAC, the POI, and an E3 ubiquitin ligase.[5] The linker's length, flexibility, and chemical properties are paramount in achieving an optimal orientation of the POI and E3 ligase to facilitate the transfer of ubiquitin.[6]

A PEG2 linker, with its inherent flexibility and defined length, can provide the necessary conformational freedom for the PROTAC to adopt a bioactive conformation conducive to ternary complex formation.[6] This flexibility allows the PROTAC to overcome potential steric hindrances and establish favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[5]

Physicochemical Properties: Solubility and Permeability

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[7][8] PEG linkers, including the short PEG2 motif, are hydrophilic and can significantly improve the solubility of PROTAC molecules.[4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with aqueous environments.[9]

While increased hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. They are more likely to adopt folded conformations compared to rigid alkyl linkers, which can shield the polar surface area and present a smaller, less polar profile for membrane translocation.[8]

Quantitative Data on PEG-Based PROTAC Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs

PROTACTarget ProteinE3 LigaseLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC ABRD4VHL2x PEG~8003.5150
PROTAC BBRD4VHL4x PEG~8903.1175
PROTAC CBTKCereblon2x PEG~9504.2160
PROTAC DBTKCereblon3x PEG~9953.9172

Note: Data is illustrative and compiled from various sources in the literature to show general trends.[9][10][11][12]

Table 2: Impact of PEG Linker Length on Degradation Efficacy of Representative PROTACs

PROTACTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)
ERα DegraderERαVHL< 12No Degradation-
ERα DegraderERαVHL1621>95
ERα DegraderERαVHL20292~80
TBK1 DegraderTBK1VHL< 12No Degradation-
TBK1 DegraderTBK1VHL21396
TBK1 DegraderTBK1VHL2929276
CDK9 DegraderCDK9Cereblon1354>90
CDK9 DegraderCDK9Cereblon1613>95
CDK9 DegraderCDK9Cereblon2022>95

Note: Data is compiled from published studies. DC50 and Dmax values are cell-line and context-dependent.[13][14][]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PEG2-based PROTACs.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To quantitatively measure the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-E3 ligase) and ternary (POI-PROTAC-E3 ligase) complex formation.[16]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, SA)

  • Purified recombinant POI and E3 ligase complex

  • PROTAC with PEG2 linker

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS, streptavidin)

Methodology:

  • Immobilization of E3 Ligase:

    • Covalently couple the purified E3 ligase to a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation).

    • Alternatively, if using a biotinylated E3 ligase, capture it on a streptavidin (SA) coated sensor chip.

  • Binary Interaction Analysis (PROTAC-E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases to determine the binding affinity (KD) and kinetic rate constants (ka, kd).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Fit the data to a suitable binding model to determine the affinity of the ternary complex.

  • Data Analysis:

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the POI to its affinity in the presence of the E3 ligase. An α > 1 indicates positive cooperativity.[5]

HiBiT-Based Cellular Degradation Assay

Objective: To quantify the degradation of a target protein in live cells following PROTAC treatment.[17][18]

Materials:

  • Cell line endogenously expressing the POI tagged with HiBiT (e.g., via CRISPR/Cas9 gene editing)

  • LgBiT protein (for complementation)

  • Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System

  • PROTAC with PEG2 linker

  • Cell culture reagents and plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed the HiBiT-tagged cell line in a white, opaque 96-well or 384-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Add the PROTAC solutions to the cells and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement (Lytic Endpoint Assay):

    • At each time point, add the Nano-Glo® HiBiT Lytic Reagent to the wells.

    • Incubate at room temperature with shaking for 10 minutes to ensure cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Live-Cell Kinetic Assay:

    • For real-time measurements, add the Nano-Glo® Live Cell Substrate to the wells prior to PROTAC treatment.

    • Measure luminescence at regular intervals over the desired time course.

  • Data Analysis:

    • Normalize the luminescence signal of PROTAC-treated wells to the vehicle control wells.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[13]

NanoBRET™ Assay for Cellular Ternary Complex Formation

Objective: To measure the formation of the ternary complex in live cells.[19][20]

Materials:

  • Cell line co-expressing the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand (acceptor)

  • PROTAC with PEG2 linker

  • Opti-MEM® I Reduced Serum Medium

  • Luminometer with appropriate filters for donor and acceptor emission

Methodology:

  • Cell Preparation:

    • Seed the engineered cells in a 96-well plate.

  • Labeling and Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Add serial dilutions of the PROTAC to the wells.

  • BRET Measurement:

    • Measure the luminescence at the donor wavelength (~460 nm) and the acceptor wavelength (~618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and experimental workflows relevant to the mechanism of action of PEG2-based PROTAC linkers.

PROTAC_Mechanism cluster_Cell Intracellular Environment PROTAC PROTAC (PEG2 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Biophysical Biophysical Characterization cluster_Cellular Cellular Assays cluster_Evaluation Data Analysis & Optimization Design Rational Design of PEG2-based PROTAC Synthesis Chemical Synthesis Design->Synthesis SPR SPR Analysis (Binary & Ternary Binding) Synthesis->SPR Degradation_Assay Degradation Assay (HiBiT, Western Blot) Synthesis->Degradation_Assay ITC ITC (Thermodynamics) Data_Analysis Determine DC50, Dmax, Cooperativity (α) SPR->Data_Analysis Ternary_Complex_Assay Ternary Complex Assay (NanoBRET) Degradation_Assay->Data_Analysis Ubiquitination_Assay Ubiquitination Assay Ternary_Complex_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

A typical workflow for the design and evaluation of PROTACs.

Ubiquitin_Proteasome_System cluster_UPS Ubiquitin-Proteasome System (UPS) Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 Activation E2 E2 (Conjugating Enzyme) E1->E2 Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ligase) E2->E3 Binding PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Substrate Protein Substrate->E3 Recognition Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides ATP1 ATP ATP1->E1

The Ubiquitin-Proteasome System pathway.

Conclusion

PEG2-based linkers are integral components in the design of effective PROTACs, offering a versatile means to modulate physicochemical properties and optimize the geometry of the ternary complex for efficient and selective protein degradation. The inherent flexibility and hydrophilicity of the PEG2 motif can enhance solubility and cell permeability, while its defined length allows for the precise positioning of the POI and E3 ligase. A thorough understanding of the structure-activity relationships of these linkers, supported by robust biophysical and cellular characterization, is essential for the rational design of next-generation PROTACs with superior therapeutic potential. As research in targeted protein degradation continues to advance, the strategic use of well-defined linkers like PEG2 will undoubtedly play a pivotal role in unlocking the full potential of this transformative technology.

References

An In-depth Technical Guide on the Role of a Hypothetical Methyl acetate-PEG2-propanol Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to co-opt the cell's intrinsic protein disposal machinery to eliminate specific proteins of interest.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[3][6][7]

While a specific molecule named "Methyl acetate-PEG2-propanol" is not found in publicly available literature as a standard PROTAC linker, this guide will explore its hypothetical role by dissecting the well-established functions of its constituent chemical motifs: a methyl acetate (B1210297) group, a two-unit polyethylene (B3416737) glycol (PEG2) chain, and a propanol (B110389) moiety. Understanding the contribution of each of these components allows for a rational design approach to novel PROTAC linkers.

The Core Principles of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS).[8] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds to warhead PolyUb Polyubiquitinated POI POI->PolyUb Polyubiquitination E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds to anchor Recycle PROTAC Recycled PROTAC->Recycle released and Ub Ubiquitin E3_Ligase->Ub transfers Ub->POI attaches to Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Deconstructing the Hypothetical "this compound" Linker

A "this compound" linker would likely be a bifunctional molecule used to connect the POI ligand and the E3 ligase ligand. Its structure can be inferred from its name, suggesting a core of a two-unit polyethylene glycol (PEG2) chain, with a methyl acetate group at one end and a propanol group at the other, providing points of attachment.

1. The PEG2 Core: The Flexible Spacer

Polyethylene glycol (PEG) linkers are among the most common motifs in PROTAC design, with approximately 55% of published PROTACs containing a PEG or alkyl chain.[3] The PEG2 core of our hypothetical linker would consist of two repeating ethylene (B1197577) glycol units.

  • Solubility and Permeability: The ether oxygens in the PEG backbone increase the hydrophilicity of the PROTAC molecule, which can enhance aqueous solubility.[4][10] This is a crucial feature, as many PROTACs are large molecules that can suffer from poor solubility.[10] However, the relationship with cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations that can shield polar surface area, potentially improving cell uptake.[10][11]

  • Flexibility and Ternary Complex Formation: The flexibility of the PEG2 linker is critical for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[3][] The linker must be long enough to span the distance between the binding sites on the POI and the E3 ligase but not so long that it leads to an unstable or non-productive complex.[12] The length of the PEG chain can be systematically varied to optimize degradation efficiency.[13]

2. The Methyl Acetate Moiety: A Potential Modulator of Physicochemical Properties

The inclusion of a methyl acetate group (CH₃COOCH₃) in a PROTAC linker is less common than PEG or alkyl chains, but "Methyl acetate-PEG1" has been described as a PEG-based PROTAC linker.[14]

  • Physicochemical Properties: Methyl acetate is a polar aprotic solvent with moderate water solubility.[15][16] As part of a linker, the ester functionality could influence the overall polarity and hydrogen bonding capacity of the PROTAC. The ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, which could be a consideration for the stability of the PROTAC molecule.[16][17]

  • Synthetic Handle: The methyl acetate group could also be a result of the synthetic route used to prepare the linker, potentially being a precursor to a carboxylic acid for conjugation or a stable endpoint of the synthesis.

3. The Propanol Group: A Reactive Handle for Conjugation

The propanol group (-CH₂CH₂CH₂OH) provides a terminal primary alcohol. In the context of PROTACs, terminal alcohols on linkers, such as in "Thalidomide-O-PEG3-alcohol" or "Propanol-PEG-CH2OH" linkers, serve as a key functional group for conjugation.[1][18][19][20]

  • Conjugation Chemistry: The primary hydroxyl group of the propanol moiety can be readily used for attachment to either the POI ligand or the E3 ligase ligand. Common conjugation reactions involving alcohols include esterification with a carboxylic acid or etherification. This provides a versatile and straightforward method for the final assembly of the PROTAC molecule.[18]

The Influence of Linker Composition on PROTAC Efficacy

The composition and length of the linker are critical for the efficacy of a PROTAC. The choice of linker can influence the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Linker Type/ComponentObservationTarget Protein(s)DC50DmaxReference
Alkyl vs. PEG Exchange of a nine-atom alkyl chain for three PEG units led to weaker degradation.CRBN-Weak Degradation[3]
PEG Linker Length Extension of a linker by a single ethylene glycol unit abolished HER2 degradation, providing a selective EGFR degrader.EGFR, HER2--[3]
Alkyl/Ether Linker Length Linkers with fewer than 12 atoms showed no degradation, while those between 12 and 29 atoms exhibited submicromolar potency.TBK13 nM (for 21-atom linker)96% (for 21-atom linker)[3]
Flexible (PEG) vs. Rigid A PROTAC with a flexible PEG linker exhibited degradation, while a version with a rigid disubstituted aromatic linker did not.Not Specified54 nM (for PEG)-[7]

Experimental Protocols

The development of a novel PROTAC with a hypothetical "this compound" linker would involve several key experimental stages.

1. Synthesis of the PROTAC Molecule

The synthesis would likely involve a multi-step process:

  • Synthesis of the Linker: The "this compound" linker would be synthesized, likely starting from a commercially available PEG2 derivative. One end would be functionalized to introduce the methyl acetate group, and the other would either be a propanol or be converted to a propanol.

  • Conjugation to Ligands: The bifunctional linker would then be sequentially conjugated to the POI ligand and the E3 ligase ligand. For example, the propanol end could be activated and reacted with a carboxylic acid on one of the ligands, followed by a similar coupling reaction at the other end of the linker.

2. In Vitro Evaluation of PROTAC Efficacy

  • Western Blotting: This is a standard method to assess protein degradation. Cells are treated with varying concentrations of the PROTAC for a specific duration, followed by cell lysis and separation of proteins by SDS-PAGE. The target protein levels are then detected using a specific antibody and compared to a loading control (e.g., actin or tubulin).

  • Quantitative Mass Spectrometry: This provides a more precise quantification of protein degradation across the proteome, which can also identify off-target effects.

  • Reporter Assays: Cell lines engineered to express the target protein fused to a reporter (e.g., luciferase or GFP) can be used for high-throughput screening of PROTAC efficacy. The decrease in the reporter signal corresponds to the degradation of the target protein.

3. Cellular Permeability and Stability Assays

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses the passive diffusion of a compound across an artificial membrane, providing an early indication of its cell permeability.

  • Cellular Uptake Assays: These assays, often using LC-MS/MS, directly measure the concentration of the PROTAC inside cells over time.

  • Metabolic Stability Assays: The stability of the PROTAC is evaluated in the presence of liver microsomes or hepatocytes to identify potential metabolic liabilities, such as the hydrolysis of the methyl acetate ester.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Rational Design of PROTAC with Novel Linker Synthesis Chemical Synthesis of PROTAC Molecule Design->Synthesis Biochemical Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical Cellular Cell-Based Assays (Western Blot, Reporter Assays) Biochemical->Cellular PK Pharmacokinetics (PK) Studies Cellular->PK Permeability Permeability & Stability (PAMPA, Microsomal Stability) PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy Efficacy in Disease Models PD->Efficacy

A typical workflow for the design and evaluation of PROTACs.

Logical Relationships in PROTAC Design

The successful design of a PROTAC is a balancing act of multiple parameters. The linker plays a central role in mediating these properties.

Logical_Relationships Linker Linker Properties (Length, Flexibility, Polarity) Ternary Ternary Complex Formation & Stability Linker->Ternary influences PhysChem Physicochemical Properties (Solubility, Permeability) Linker->PhysChem determines Efficacy PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy is critical for PhysChem->Efficacy impacts PK Pharmacokinetics PhysChem->PK affects PK->Efficacy modulates in vivo

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Acetate, Diethylene Glycol (PEG2), and Propanol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on the binary constituents of the Methyl acetate-Diethylene glycol-Propanol system. Extensive literature searches did not yield specific experimental data for the ternary mixture. The information presented herein is based on the properties of the related binary systems and established experimental methodologies for their characterization.

Introduction

The ternary system of methyl acetate (B1210297), diethylene glycol (PEG2), and propanol (B110389) holds potential interest in various applications, including as a solvent system in pharmaceutical formulations, coatings, and chemical synthesis. Understanding the physicochemical properties of such mixtures is crucial for process design, formulation development, and ensuring product stability and efficacy. These properties, including density, viscosity, and refractive index, are governed by the complex intermolecular interactions between the three components.

This guide provides a summary of the available physicochemical data for the constituent binary mixtures:

  • Methyl Acetate + Propanol

  • Diethylene Glycol + Propanol

It also outlines the standard experimental protocols for measuring these key properties and presents logical workflows for the characterization of such liquid mixtures.

Physicochemical Properties of Constituent Binary Mixtures

The behavior of a ternary system is fundamentally influenced by the interactions within its constituent binary pairs. The following tables summarize key physicochemical data found in the literature for these pairs.

Methyl Acetate + Propanol Systems

Dynamic viscosity and excess molar enthalpy have been studied for mixtures of methyl acetate with both 1-propanol (B7761284) and 2-propanol. Viscosity deviations from ideal behavior can provide insights into the nature and strength of intermolecular interactions.[1] Excess molar enthalpy data is crucial for understanding the energetic effects of mixing, such as bond breaking and formation.[2]

Table 1: Summary of Physicochemical Data for Methyl Acetate + Propanol Binary Mixtures

PropertySystemTemperature (K)Observations & Key FindingsReference
Dynamic Viscosity (η)Methyl Acetate + 1-Propanol298.15Viscosity deviations were calculated across the entire composition range. These deviations can be correlated with various equations like the Redlich-Kister equation.[1]
Dynamic Viscosity (η)Methyl Acetate + 2-Propanol298.15Similar to the 1-propanol system, viscosity deviations were determined, providing insights into molecular interactions.[1]
Excess Molar Enthalpy (HE)Methyl Acetate + 1-Propanol298.15, 308.15Data has been determined at ambient and elevated pressures, showing the influence of temperature and pressure on mixing energetics.[2]
Excess Molar Enthalpy (HE)Methyl Acetate + 2-Propanol298.15, 308.15Similar studies on this isomer provide comparative data on the effect of the alcohol's structure on thermodynamic properties.[2]
Diethylene Glycol + Propanol Systems

Studies on mixtures of diethylene glycol with alcohols like propanol often focus on density and viscosity to understand phenomena like hydrogen bonding.[3][4]

Table 2: Summary of Physicochemical Data for Diethylene Glycol + Propanol Binary Mixtures

PropertySystemTemperature (K)Observations & Key FindingsReference
Density (ρ)Diethylene Glycol + 2-Propanol283.15 - 403.15 KDensity measurements are available for this system, allowing for the calculation of excess molar volumes.[3]
Viscosity (η)Diethylene Glycol + 2-Propanol283.15 - 403.15 KViscosity data is available, which can be used to determine excess logarithmic viscosities and analyze intermolecular interactions.[3]
Excess Molar Volume (VE)Diethylene Glycol + 1-Propanol298.15This system exhibits negative excess volumes, indicating strong intermolecular interactions and packing efficiency upon mixing.[4]

Experimental Protocols

The determination of physicochemical properties for liquid mixtures requires precise and standardized experimental procedures. Below are detailed methodologies for key measurements.

Density Measurement

Density is a fundamental property and is essential for calculating other properties like excess molar volume.

  • Methodology: A common and accurate method involves the use of a vibrating tube densitometer.

    • Calibration: The instrument is calibrated using substances of known density, typically dry air and ultrapure, degassed water, at the desired temperature.[5]

    • Sample Preparation: The binary or ternary mixtures are prepared by mass using a high-precision analytical balance (e.g., with a precision of 10-5 g). The mole fraction of each component is calculated from the masses. To prevent preferential evaporation, mixtures should be stored in sealed containers.[1]

    • Measurement: A small volume of the sample is injected into the oscillating U-tube of the densitometer. The instrument measures the oscillation period, which is directly related to the density of the sample.

    • Temperature Control: The temperature of the measurement cell is precisely controlled, often using a Peltier system, with an accuracy of ±0.05 K or better.[5]

    • Data Acquisition: Multiple readings are taken for each sample to ensure reproducibility, and the average value is reported.

Viscosity Measurement

Viscosity provides information about the resistance to flow and is highly sensitive to intermolecular forces.

  • Methodology: Automated microviscometers or rolling-ball viscometers are modern instruments for accurate viscosity measurements.

    • Calibration: The viscometer is calibrated with standard viscosity fluids or pure solvents with well-known viscosity values at the measurement temperatures.[5]

    • Sample Preparation: Mixtures are prepared by mass as described for density measurements.

    • Measurement: The sample is introduced into the measurement capillary or cell. For a rolling-ball viscometer, the time it takes for a ball to travel a specific distance through the liquid-filled capillary is measured. This time is then correlated to the dynamic viscosity.[5]

    • Temperature Control: A stable and accurate temperature is maintained throughout the measurement, typically with a precision of ±0.05 K.[5]

    • Data Analysis: The dynamic viscosity (η) is obtained from the instrument readings. Viscosity deviations (Δη) from ideal behavior can be calculated using the following equation: Δη = ηmixture - (x1η1 + x2η2 + x3η3) where ηmixture is the experimental viscosity of the mixture, and xi and ηi are the mole fraction and viscosity of the pure component i, respectively.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is related to the electronic polarizability of the molecules.

  • Methodology: An automatic refractometer, such as an Abbé-type refractometer, is commonly used.

    • Calibration: The instrument is calibrated using a standard of known refractive index, often distilled water.[5]

    • Sample Preparation: Samples are prepared by mass. It is crucial that the samples are homogeneous and free of air bubbles.

    • Measurement: A few drops of the liquid sample are placed on the prism surface. The instrument measures the critical angle of refraction and calculates the refractive index, typically using the sodium D-line (589.3 nm).[5]

    • Temperature Control: The prism temperature is controlled with a built-in Peltier system to ensure high accuracy (±0.05 K).[5]

    • Data Analysis: Deviations in the refractive index (ΔnD) can be calculated to assess the non-ideality of the mixture.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for the physicochemical characterization of the ternary mixture.

G Experimental Workflow for Physicochemical Characterization cluster_prep Sample Preparation cluster_measure Physicochemical Measurements cluster_analysis Data Analysis prep_mix Prepare Mixtures by Mass Fraction calc_mol Calculate Mole Fractions prep_mix->calc_mol measure_rho Density (ρ) Measurement calc_mol->measure_rho measure_eta Viscosity (η) Measurement calc_mol->measure_eta measure_n Refractive Index (n) Measurement calc_mol->measure_n calc_ve Calculate Excess Molar Volume (VE) measure_rho->calc_ve calc_deta Calculate Viscosity Deviation (Δη) measure_eta->calc_deta calc_dn Calculate Refractive Index Deviation (Δn) measure_n->calc_dn

Caption: Workflow for the experimental characterization of a ternary liquid mixture.

G Logical Relationship of Mixture Properties cluster_pure Pure Components cluster_binary Binary Interactions cluster_ternary Ternary System A Methyl Acetate Properties AB Methyl Acetate + Diethylene Glycol A->AB AC Methyl Acetate + Propanol A->AC B Diethylene Glycol Properties B->AB BC Diethylene Glycol + Propanol B->BC C Propanol Properties C->AC C->BC ABC Ternary Mixture Properties (ρ, η, n) AB->ABC AC->ABC BC->ABC

Caption: Relationship between pure, binary, and ternary mixture properties.

Conclusion

References

An In-depth Technical Guide to PEGylation Strategies for Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Small Molecule PEGylation

Poly(ethylene glycol), or PEG, is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating oxyethylene units.[1] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established and clinically proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] While initially applied to large biomolecules like proteins and peptides, PEGylation is increasingly being leveraged to overcome the limitations of small molecule drugs (SMDs).[4][]

Small molecule drugs often face challenges such as poor water solubility, rapid renal clearance, and high toxicity, which can limit their clinical efficacy.[6][7] PEGylation addresses these issues by increasing the hydrodynamic size of the molecule, which reduces renal clearance and extends its circulation half-life.[2][8] Furthermore, the hydrophilic PEG chain can enhance the solubility of hydrophobic drugs and shield the molecule from enzymatic degradation.[8][9]

Key benefits of PEGylating small molecules include:

  • Enhanced Solubility: Improves the aqueous solubility of hydrophobic drugs, facilitating formulation and administration.[7][9]

  • Extended Half-Life: Increases the drug's size, reducing its clearance by the kidneys and prolonging its time in circulation.[2][]

  • Reduced Toxicity: Can alter the drug's biodistribution, reducing accumulation in sensitive organs.[1][]

  • Modified Bioavailability: Can improve oral availability for certain drugs.[4]

  • Blood-Brain Barrier (BBB) Modulation: PEGylation can prevent a drug from crossing the BBB, which is advantageous for targeting peripheral receptors and reducing central nervous system (CNS) side effects.[4][10]

However, the application of PEGylation to small molecules presents unique challenges. SMDs have fewer potential conjugation sites, and the addition of a PEG chain can cause steric hindrance, potentially reducing the drug's binding affinity to its target.[2][4] Therefore, a successful PEGylation strategy requires careful consideration of PEG architecture, linker chemistry, and the specific structure-activity relationship (SAR) of the parent drug.[4]

Core PEGylation Strategies

The approach to PEGylating a small molecule can be broadly categorized by the nature of the PEG-drug linkage and the architecture of the PEG polymer itself.

Linker Chemistry: Permanent vs. Releasable PEGylation

The choice of linker connecting the PEG chain to the small molecule is critical and dictates whether the conjugate is a new, stable entity or a prodrug.

  • Permanent (Stable) Linkages: In this strategy, the PEG is attached to the drug via a stable covalent bond (e.g., an ether or amide bond) that does not break down in vivo.[4] The resulting conjugate is considered a new molecular entity with its own unique pharmacokinetic profile.[4] This approach is often used with lower molecular weight PEGs (<1000 Da) to avoid steric hindrance at the target site.[6][] A prime example is Naloxegol , a PEGylated derivative of naloxone, where a stable ether linkage is used to create a peripherally acting opioid antagonist that does not cross the blood-brain barrier.[10][12][13]

  • Releasable (Cleavable) Linkages: This "prodrug approach" uses linkers designed to be cleaved in vivo under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), releasing the original, unmodified small molecule.[4][] This strategy typically employs larger PEGs (1,000–60,000 Da) to maximize the pharmacokinetic benefits of the polymer carrier.[6][] The goal is to improve drug solubility, extend circulation time, and achieve targeted release at the site of action, such as a tumor environment.[6]

PEG Architectures

The structure of the PEG polymer itself can be tailored to optimize the properties of the final conjugate.

  • Linear PEG: The most common architecture, typically a monomethoxy PEG (mPEG), where one terminus is capped with a non-reactive methyl group and the other contains a reactive functional group for conjugation.[]

  • Branched PEG: These structures have two linear PEG chains attached to a single point, creating an "umbrella-like" shape that offers enhanced shielding against enzymatic degradation compared to linear PEGs.[6][]

  • Forked and Multi-arm PEGs: Forked PEGs provide multiple reactive groups at one or both ends of a linear chain, while multi-arm PEGs have a central core with multiple PEG "arms" extending outwards.[6][] These architectures are particularly useful for increasing the drug load on a single PEG molecule, which is advantageous for small molecule drug conjugates (SMDCs).[6][]

A visual representation of these strategies is provided below.

PEGylation_Strategies cluster_0 Core Strategies cluster_1 Linker Options cluster_2 Architecture Options Strategy PEGylation Strategy Linker Linker Type Strategy->Linker Architecture PEG Architecture Strategy->Architecture Permanent Permanent (Stable) (e.g., Ether, Amide) Linker->Permanent Releasable Releasable (Prodrug) (e.g., Ester, Carbonate) Linker->Releasable Linear Linear mPEG Architecture->Linear Branched Branched PEG Architecture->Branched MultiArm Multi-Arm / Forked Architecture->MultiArm

Caption: Core PEGylation strategies for small molecule drugs.

Quantitative Impact on Drug Properties

PEGylation can dramatically alter the physicochemical and pharmacokinetic properties of a small molecule. The extent of these changes depends on the molecular weight (MW) of the attached PEG.

PropertyEffect of PEGylationParent Molecule ExamplePEGylated Molecule ExampleQuantitative ChangeReference(s)
Circulation Half-Life Significant ExtensionInterferon-α5 kDa PEG-IFN-αHalf-life increases as PEG MW increases (e.g., from 18 min for 6 kDa PEG to 16.5 hrs for 50 kDa PEG).[]
TNF-αPEG-TNF-αHalf-life increased from 0.047 h to 2.25 h.[16]
Naloxol (B12781492)Naloxegol (mPEG7)Circulation half-life of 6-11 hours.[12]
Renal Clearance Significant ReductionSmall Molecules (<20 kDa)PEGylated Small Molecules (>40-50 kDa)PEG MW > 40-50 kDa effectively delays glomerular filtration. PEGs < 20 kDa are cleared by the kidneys.[1][][]
Solubility Marked ImprovementHydrophobic Drugs (e.g., Paclitaxel, Camptothecin)PEG-Drug ConjugatesPEGylation significantly improves the water solubility of poorly soluble drugs, enabling injectable formulations.[7][9]
Biodistribution Altered Tissue PenetrationNaloxolNaloxegolPEGylation prevents the drug from crossing the blood-brain barrier, restricting its action to the periphery.[10][13]
Immunogenicity ReductionProteins, PeptidesPEGylated Proteins/PeptidesThe PEG chain "masks" the molecule from the host's immune system.[8]

Experimental Workflow and Protocols

The development of a PEGylated small molecule drug involves a multi-step process encompassing conjugation, purification, and characterization.

Experimental_Workflow SM Small Molecule Drug (SMD) Conj Conjugation Reaction (PEGylation) SM->Conj PEG Activated PEG Reagent PEG->Conj Mix Crude Reaction Mixture (PEG-SMD, Unreacted SM, Unreacted PEG) Conj->Mix Purify Purification Mix->Purify Pure Purified PEG-SMD Conjugate Purify->Pure Char Characterization Pure->Char Final Final Product for Preclinical/Clinical Studies Char->Final

Caption: General experimental workflow for small molecule PEGylation.
Key Experimental Protocols

This protocol describes a common method for conjugating a PEG-NHS ester to a small molecule containing a primary amine.

Objective: To covalently attach a PEG chain to a primary amine on a small molecule.

Materials:

  • Small molecule drug with an accessible primary amine.

  • Amine-reactive PEG, such as mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) or mPEG-Succinimidyl Succinate (mPEG-SS).

  • Aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)).

  • Reaction Buffer: pH 7.0-9.0 (e.g., Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer).

  • Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA)), if needed to deprotonate the amine.

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer).

Methodology:

  • Dissolution: Dissolve the small molecule drug in a minimal amount of a suitable organic solvent (like DMF or DMSO).

  • Buffering: Add the reaction buffer (e.g., PBS, pH 7.4) to the dissolved drug. The final concentration of the organic solvent should be kept low to maintain buffer integrity.

  • PEG Addition: Dissolve the PEG-NHS ester in the reaction buffer and add it to the drug solution immediately. A molar excess of the PEG reagent (e.g., 1.5 to 5-fold) is typically used to drive the reaction.

  • Reaction Incubation: The reaction mixture is incubated, typically at room temperature or 4°C, for a period ranging from 30 minutes to several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC).[17] The reaction occurs via nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond.[18]

  • Quenching: Once the reaction reaches the desired level of completion, add a quenching reagent (e.g., a final concentration of 20-50 mM Tris or hydroxylamine) to react with and neutralize any remaining PEG-NHS ester.

  • Purification: Proceed immediately to the purification step to separate the PEGylated conjugate from unreacted starting materials and byproducts.

The purification of PEGylated conjugates is challenging due to the potential for a heterogeneous mixture of products.[19][] Chromatographic techniques are most commonly employed.[21]

Objective: To isolate the desired PEG-small molecule conjugate from unreacted materials.

Common Techniques:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic size.[][21] It is highly effective at removing unreacted small molecules and low molecular weight reagents from the much larger PEGylated product.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. If the PEGylation reaction neutralizes a charged group on the small molecule (e.g., a lysine (B10760008) amine), IEX can effectively separate the unreacted, mono-PEGylated, and multi-PEGylated species.[][21]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The addition of a hydrophilic PEG chain significantly alters the retention time of the conjugate compared to the parent small molecule, allowing for effective separation.[22]

General SEC Protocol:

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the expected size of the PEGylated conjugate.

  • Equilibration: Equilibrate the column with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase. The PEGylated conjugate, having the largest hydrodynamic volume, will elute first, followed by unreacted PEG, and finally the unreacted small molecule and other low MW impurities.

  • Fraction Collection: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or HPLC) to identify those containing the pure conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using techniques like ultrafiltration.

Thorough characterization is required to confirm the identity, purity, and integrity of the final product.[23]

Objective: To confirm the successful conjugation and determine the purity of the PEG-small molecule product.

Techniques:

  • HPLC Analysis: Use analytical SEC or RP-HPLC to determine the purity of the final product.[17] The absence of peaks corresponding to the starting materials indicates high purity. A charged aerosol detector (CAD) can be used alongside a UV detector, as PEG itself lacks a strong chromophore.[17][24]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to confirm the molecular weight of the conjugate.[22][23] This confirms that the PEG chain has been successfully attached. High-resolution MS (HRMS) can provide the elemental composition.[23] For large or polydisperse PEGs, specialized LC/MS methods, sometimes with post-column addition of amines, may be needed to reduce charge state complexity and obtain accurate masses.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate and verify the attachment site, especially for monodisperse PEGs.[22][23]

Case Study: Naloxegol (Movantik®)

Naloxegol is a successful example of a permanently PEGylated small molecule drug.[10]

  • Parent Molecule: Naloxol, an opioid antagonist.[12]

  • Challenge: Naloxol readily crosses the blood-brain barrier, which would counteract the central analgesic effects of opioids. It also has poor bioavailability.

  • PEGylation Strategy: A monodisperse hepta-ethylene glycol (mPEG7) chain is attached to the 6-alpha-hydroxyl group of naloxol via a stable ether linkage.[10][12]

  • Mechanism of Action: The attached PEG chain increases the molecule's size and polarity, making it a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. This effectively prevents the drug from entering the central nervous system.

  • Therapeutic Outcome: Naloxegol acts as a peripherally-selective μ-opioid receptor antagonist.[10][13] It effectively treats opioid-induced constipation (a peripheral side effect) without compromising the centrally-mediated pain relief provided by opioid analgesics.[10]

The signaling pathway involved is the peripheral opioid receptor antagonism.

Naloxegol_Pathway cluster_cns Central Nervous System (CNS) cluster_periphery Periphery (e.g., GI Tract) Opioid Opioid Analgesic (e.g., Morphine) CNS_Receptor CNS μ-Opioid Receptor Opioid->CNS_Receptor Activates Opioid_Peri Opioid Analgesic BBB Blood-Brain Barrier (P-gp Efflux) Opioid->BBB Crosses Analgesia Analgesia (Pain Relief) CNS_Receptor->Analgesia Peri_Receptor Peripheral μ-Opioid Receptor Constipation Constipation Peri_Receptor->Constipation Opioid_Peri->Peri_Receptor Activates Naloxegol Naloxegol (PEGylated Naloxol) Naloxegol->Peri_Receptor Blocks Relief Relief of Constipation Naloxegol->Relief Naloxegol->BBB Cannot Cross

Caption: Naloxegol's peripheral mechanism of action.

Conclusion and Future Directions

PEGylation is a powerful and versatile platform technology for optimizing the therapeutic properties of small molecule drugs.[4] By carefully selecting the PEG architecture, linker chemistry, and conjugation strategy, researchers can overcome critical challenges related to solubility, pharmacokinetics, and targeted delivery. The success of drugs like Naloxegol demonstrates the potential of this approach to create novel therapeutics with improved efficacy and safety profiles.

Future research is focused on developing new biodegradable polymers as alternatives to PEG and creating more sophisticated, site-specific conjugation techniques to produce homogeneous products with precisely controlled properties.[1][26] The continued evolution of PEGylation and related polymer technologies will undoubtedly play a crucial role in the future of small molecule drug discovery.

References

An In-depth Technical Guide to the Identification and Properties of Methyl acetate-PEG2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide addresses the compound specified as "Methyl acetate-PEG2-propanol." It is important to note that this name does not conform to standard chemical nomenclature and does not directly correspond to a registered compound in major chemical databases. This guide, therefore, provides a systematic interpretation of the name to deduce the most plausible chemical structure and its properties. Additionally, for comparative purposes, data for a structurally related and commercially available compound, Di(propylene glycol) methyl ether acetate (B1210297) (DPMA), is also presented.

Interpreting the Chemical Name

The name "this compound" can be deconstructed into its constituent parts to infer a logical chemical structure:

  • Methyl: This likely refers to a methyl ether cap (CH₃O-) at one end of the polymer chain.

  • PEG2: This signifies a polyethylene (B3416737) glycol (PEG) linker composed of two ethylene (B1197577) glycol units, represented as -(OCH₂CH₂)₂-.

  • Propanol: This indicates a three-carbon alcohol backbone.

  • Acetate: This points to an acetate ester group (-OCOCH₃) formed on the hydroxyl group of the propanol.

Combining these components leads to a likely, albeit non-standardized, chemical entity. The following diagram illustrates the logical derivation of the proposed structure.

Logical_Structure cluster_name Name Components cluster_structure Deduced Chemical Structure Methyl Methyl Structure 1-(2-(2-methoxyethoxy)ethoxy)propan-2-yl acetate Methyl->Structure Methoxy Group (CH₃O-) PEG2 PEG2 PEG2->Structure Diethylene Glycol Linker Propanol Propanol Propanol->Structure Propanol Backbone Acetate Acetate Acetate->Structure Acetate Ester

Caption: Logical derivation of the chemical structure from its name components.

Quantitative Data Summary

Due to the non-standard nature of "this compound," a CAS number is not available. The molecular weight has been calculated based on the deduced structure. For reference, data for the related compound Di(propylene glycol) methyl ether acetate (DPMA) is included.

PropertyHypothesized "this compound"Di(propylene glycol) methyl ether acetate (DPMA)
Synonym(s) -DPGMEA, 2-(2-methoxypropoxy)propyl acetate
CAS Number Not Found88917-22-0
Molecular Formula C₁₀H₂₀O₅C₉H₁₈O₄
Molecular Weight 220.26 g/mol (Calculated)190.24 g/mol [1][2]

Experimental Protocols and Methodologies

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols, signaling pathway involvement, or detailed methodologies for the compound named "this compound." This is a direct consequence of the compound's ambiguous and non-standard identifier, which precludes the retrieval of associated research data.

For researchers interested in the applications of similar molecules, it is recommended to investigate literature pertaining to glycol ether acetates, such as Di(propylene glycol) methyl ether acetate (DPMA). DPMA is primarily used as a solvent in coatings, inks, and cleaning agents.[2][3] Its biological interactions are often considered in the context of its hydrolysis product, dipropylene glycol methyl ether (DPM).[3]

Disclaimer: The information provided for "this compound" is based on a logical interpretation of a non-standard chemical name. The calculated molecular weight corresponds to the hypothesized structure. Without a confirmed CAS number and experimental validation, this information should be used with caution.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing a Methyl Acetate-PEG2-Propanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, cell permeability, and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[3][4] This document provides detailed application notes and protocols for the synthesis of PROTACs using a short-chain PEG linker, specifically Methyl acetate-PEG2-propanol.

General Principles of PROTAC Synthesis with PEG Linkers

The synthesis of PROTACs is a modular process that involves the individual synthesis or acquisition of the POI ligand (warhead), the E3 ligase ligand, and a bifunctional PEG linker. These components are then sequentially coupled to form the final PROTAC molecule. Common synthetic strategies include:

  • Amide Bond Formation: This is a widely used method for connecting the components, often facilitated by standard peptide coupling reagents.

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the final ligation step, known for its high yields and tolerance of various functional groups.[2]

The length and composition of the PEG linker are critical parameters that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficiency.[3] Shorter PEG linkers, such as PEG2, can offer a degree of conformational rigidity that may be advantageous for certain targets.

Experimental Protocols

The following protocols describe a general approach for the synthesis of a PROTAC using a this compound linker, which can be adapted based on the specific chemistry of the warhead and E3 ligase ligand.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of a carboxylic acid-functionalized component (either the warhead or E3 ligase ligand) with an amine-functionalized component, utilizing the PEG2 linker. For the purpose of this protocol, we will assume the this compound is first hydrolyzed to the corresponding carboxylic acid and the propanol (B110389) is converted to an amine.

Step 1: Preparation of Functionalized PEG2 Linker

  • Hydrolysis of Methyl Acetate (B1210297): The methyl ester of the linker is hydrolyzed to a carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Conversion of Propanol to Amine: The terminal propanol can be converted to an amine via a two-step process: mesylation followed by substitution with sodium azide (B81097) and subsequent reduction (e.g., with H2, Pd/C or Staudinger reaction). This yields an amino-PEG2-carboxylic acid linker.

Step 2: Amide Coupling of Component A with the PEG2 Linker

Reagents and Materials:

  • Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)

  • H2N-PEG2-COOH (prepared in Step 1) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the H2N-PEG2-COOH linker to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Component A-PEG2-COOH.

Step 3: Final Amide Coupling to Component B

Reagents and Materials:

  • Component A-PEG2-COOH (1.0 eq)

  • Component B-NH2 (e.g., E3 ligase ligand with an amine handle) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the procedure outlined in Step 2, using Component A-PEG2-COOH and Component B-NH2 as the coupling partners.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical PROTAC synthesized with a PEG2 linker compared to PROTACs with longer PEG linkers, based on literature data for similar compounds.[3]

PROTAC LinkerMolecular Weight (Da)ClogPCell Permeability (Papp, 10⁻⁶ cm/s)DC50 (nM)Dmax (%)
PEG2 ~8504.25.17585
PEG4 ~9383.86.53095
PEG6 ~10263.47.25090

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Binary Binding Assays (SPR, ITC) Characterization->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation (TR-FRET, FP) Binding_Assay->Ternary_Complex_Formation Cell_Permeability Cell Permeability Assay Ternary_Complex_Formation->Cell_Permeability Degradation_Assay Target Degradation (Western Blot, In-Cell Western) Cell_Permeability->Degradation_Assay Phenotypic_Assay Phenotypic Assays (Cell Viability, etc.) Degradation_Assay->Phenotypic_Assay PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Lead Compound Efficacy In Vivo Efficacy Models PK_PD->Efficacy

Caption: General workflow for PROTAC development.

References

Application Notes and Protocols for Cell-Based Assay Design with Methyl Acetate-PEG2-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of hydrophobic compounds into aqueous cell culture media is a common challenge in drug discovery and cell-based assay development. Organic solvents are frequently employed as vehicles, but they can exert their own biological effects, potentially confounding experimental results.[1][2][3][4] This document provides a framework for evaluating and implementing a novel solvent formulation, Methyl Acetate-PEG2-Propanol, for use in cell-based assays.

Methyl acetate (B1210297) is a weakly polar, lipophilic solvent occasionally used in chemical synthesis.[5] Propanol, particularly isopropanol, is a polar organic solvent used in biological applications, including DNA/RNA extraction and as a disinfectant.[6][7][8] Polyethylene glycol (PEG) is a polymer known for its biocompatibility and is used in various biomedical applications. "PEG2" implies a very short-chain diethylene glycol. The combination of these three components aims to provide a versatile solvent system with potentially favorable properties for compound solubilization and delivery in cell-based assays.

Before its adoption, it is crucial to characterize the intrinsic effects of this solvent mixture on the cellular model of interest. These application notes provide detailed protocols for assessing the cytotoxicity of the this compound solvent system and for its use in a standard cell proliferation assay.

Characterization of Solvent Cytotoxicity

Objective: To determine the optimal, non-toxic concentration range of the this compound solvent system for use in cell-based assays.

Protocol 1: Assessment of Solvent Cytotoxicity using a Resazurin-Based Viability Assay

This protocol outlines a method to evaluate the dose-dependent effect of the this compound solvent on the viability of a selected cell line.

Materials:

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (e.g., a 1:1:1 ratio by volume)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multi-channel pipette

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Solvent Treatment cluster_2 Day 3-5: Viability Assessment A Harvest and count cells B Seed cells into a 96-well plate (e.g., 5,000 cells/well) A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of This compound in complete medium E Remove old medium from plate D->E F Add solvent dilutions to wells E->F G Incubate for 24-72 hours F->G H Add Resazurin solution to each well I Incubate for 2-4 hours H->I J Measure fluorescence (Ex/Em: 560/590 nm) I->J

Caption: Workflow for determining solvent cytotoxicity.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Solvent Preparation and Treatment:

    • Prepare a 2X working stock of the highest desired concentration of the this compound solvent in complete medium.

    • Perform serial dilutions in complete medium to create a range of 2X concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.125%, 0.0625%, and 0%).

    • Carefully remove the medium from the cells and add 100 µL of the prepared 1X solvent dilutions to the respective wells. The final concentrations will be half of the 2X stock (e.g., 1%, 0.5%, etc.).

    • Include a "vehicle control" (0% solvent) and a "no-cell" control (medium only).

    • Return the plate to the incubator for a period relevant to the intended assay duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • After the incubation period, add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Presentation:

  • Subtract the average fluorescence of the "no-cell" control from all other wells.

  • Normalize the data to the "vehicle control" (0% solvent) to calculate the percentage of cell viability for each solvent concentration.

  • Plot the percentage of cell viability against the solvent concentration to determine the concentration at which viability drops significantly (e.g., below 90%).

Hypothetical Data Summary:

Solvent Concentration (%)Average Fluorescence (RFU)Standard Deviation% Cell Viability
1.015,23489715.2
0.545,8902,14545.9
0.2588,9764,56789.0
0.12598,7655,12398.8
0.062599,5434,98799.5
0 (Vehicle Control)100,0005,200100.0

Based on this hypothetical data, a final concentration of ≤ 0.125% of the this compound solvent system would be recommended for use in subsequent assays with this cell line.

Application in a Cell Proliferation Assay

Objective: To utilize the this compound solvent system as a vehicle to deliver a test compound in a cell proliferation assay.

Protocol 2: BrdU Cell Proliferation Assay

This protocol describes the use of the solvent to deliver a hypothetical anti-proliferative compound and measure its effect on DNA synthesis using a BrdU incorporation assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Hypothetical anti-proliferative test compound

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate for peroxidase (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well clear plates

  • Plate reader with absorbance detection (450 nm)

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-4: BrdU Labeling and Detection A Seed cells into a 96-well plate B Incubate overnight A->B C Prepare serial dilutions of test compound in solvent-containing medium D Treat cells with compound dilutions C->D E Incubate for 24-48 hours D->E F Add BrdU labeling reagent G Incubate for 2-4 hours F->G H Fix, denature, and probe with anti-BrdU antibody G->H I Add substrate and stop solution H->I J Measure absorbance at 450 nm I->J

Caption: Workflow for a BrdU cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in 100% this compound.

    • Prepare serial dilutions of the test compound in complete medium containing a fixed, non-toxic concentration of the solvent (e.g., 0.125%, as determined in Protocol 1).

    • Include a "vehicle control" (medium with 0.125% solvent, no compound) and a "positive control" (a known proliferation inhibitor).

    • Treat cells with the compound dilutions and incubate for the desired duration (e.g., 48 hours).

  • BrdU Labeling and Detection:

    • Add BrdU labeling reagent to each well and incubate for 2-4 hours.

    • Remove the labeling medium and fix the cells.

    • Add the anti-BrdU antibody and incubate.

    • Wash the wells and add the substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

Data Analysis and Presentation:

  • Subtract the background absorbance (no-cell control).

  • Normalize the data to the vehicle control to determine the percentage of proliferation for each compound concentration.

  • Plot the percentage of proliferation against the compound concentration to determine the IC₅₀ (the concentration at which proliferation is inhibited by 50%).

Hypothetical Data Summary:

Compound Conc. (µM)Average Absorbance (450 nm)Standard Deviation% Proliferation
1000.1500.02110.0
300.3000.03520.0
100.7500.06750.0
31.2000.11080.0
11.4250.13595.0
0 (Vehicle Control)1.5000.140100.0

From this hypothetical data, the IC₅₀ of the test compound is determined to be 10 µM.

Investigating a Cellular Signaling Pathway

Objective: To propose a hypothetical signaling pathway that could be modulated by a test compound delivered using the this compound solvent system.

Hypothetical Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Many anti-cancer drugs target the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. A test compound delivered via the solvent system could be investigated for its ability to inhibit this pathway. An assay to measure the phosphorylation of a downstream target, such as S6 ribosomal protein, could be employed.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates S6 S6 S6K->S6 Phosphorylates Proliferation Cell Proliferation & Survival S6->Proliferation Promotes Test_Compound Test Compound (delivered by solvent) Test_Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

The this compound solvent system represents a novel formulation for the delivery of hydrophobic compounds in cell-based assays. The protocols provided herein offer a comprehensive framework for the initial characterization of its cytotoxic profile and its subsequent application in a functional cell-based assay. It is imperative that researchers validate this solvent system for their specific cell line and assay conditions to ensure data integrity and reproducibility. Proper solvent controls, as outlined, are essential for distinguishing the effects of the test compound from any potential off-target effects of the solvent vehicle.[4]

References

Application Notes & Protocols: Bioconjugation Strategies Utilizing PEG Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties. The inherent flexibility and hydrophilicity of PEG chains can significantly improve the solubility and bioavailability of often large and lipophilic PROTAC molecules.[1][2] Furthermore, the length of the PEG linker is a crucial parameter that can be optimized to ensure the proper orientation and proximity of the POI and E3 ligase for efficient ubiquitination.[3]

This document provides a comprehensive guide to the application of PEG linkers, exemplified by derivatives of "Methyl acetate-PEG2-propanol," in the synthesis of PROTACs. It includes detailed protocols for the synthesis of a model PROTAC, dBET1, which targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.[4][5]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[6][7]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (e.g., dBET1) PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.

Data Presentation: Efficacy of BRD4-Degrading PROTAC dBET1

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes the degradation potency of dBET1 in various cancer cell lines.

Cell LineCancer TypeDC50 (nM)Dmax (%)Reference
MV4;11Acute Myeloid Leukemia~100>85[8]
MM1.SMultiple Myeloma<100>90[8]
22Rv1Prostate Cancer~30>95[9]
RS4;11Acute Lymphoblastic Leukemia~16>95[9]
MOLM-13Acute Myeloid Leukemia~18>95[9]
HeLaCervical Cancer~50~90[10]
JurkatT-cell Leukemia~25>90[10]

Table 1: Comparative Degradation Potency (DC50) and Efficacy (Dmax) of dBET1. Note: Values are approximate and can vary based on experimental conditions.

Experimental Protocols

The synthesis of a PROTAC like dBET1 is a modular process involving the preparation of a functionalized warhead, a functionalized E3 ligase ligand, and a bifunctional linker, followed by their sequential coupling.

Overall Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_0 Component Synthesis cluster_1 PROTAC Assembly cluster_2 Final Product JQ1_COOH 1. Synthesize JQ1-acid Coupling 3. Amide Coupling JQ1_COOH->Coupling Thalidomide_Linker 2. Synthesize Thalidomide-Linker-NH2 Thalidomide_Linker->Coupling Purification 4. Purification (HPLC) Coupling->Purification dBET1 dBET1 PROTAC Purification->dBET1

Figure 2: General workflow for the synthesis of dBET1.
Protocol 1: Synthesis of JQ1-Carboxylic Acid (Warhead)

This protocol describes the synthesis of a (+)-JQ1 derivative with a carboxylic acid handle for linker attachment.

Reagents and Materials:

  • (+)-JQ1

  • tert-Butyl 4-aminobutanoate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Coupling of JQ1 and Linker Precursor:

    • Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.

    • Add tert-butyl 4-aminobutanoate (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield JQ1-linker-Boc.

  • Boc Deprotection:

    • Dissolve the purified JQ1-linker-Boc in DCM.

    • Add TFA (20-30% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain JQ1-carboxylic acid.

Protocol 2: Synthesis of Functionalized Thalidomide-PEG Linker (E3 Ligase Ligand)

This protocol describes the synthesis of a thalidomide (B1683933) derivative functionalized with a PEG linker terminating in an amine.

Reagents and Materials:

  • 4-Hydroxythalidomide

  • Boc-NH-PEG2-Br (or a similar bifunctional PEG linker)

  • Potassium carbonate (K2CO3)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkylation of 4-Hydroxythalidomide:

    • To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add Boc-NH-PEG2-Br (1.1 eq) and stir the reaction at 60 °C overnight.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by flash column chromatography to yield Thalidomide-PEG2-Boc.

  • Boc Deprotection:

    • Dissolve the purified Thalidomide-PEG2-Boc in DCM.

    • Add TFA (20-30% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized thalidomide-PEG linker as a TFA salt.

Protocol 3: Final Assembly of dBET1 PROTAC

This protocol details the final amide coupling step to form the dBET1 PROTAC.

Reagents and Materials:

  • JQ1-Carboxylic Acid (from Protocol 1)

  • Amine-functionalized Thalidomide-PEG linker (from Protocol 2)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system for purification

Procedure:

  • Amide Coupling:

    • Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the amine-functionalized Thalidomide-PEG linker (1.1 eq) to the reaction mixture.

    • Stir at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with a small amount of DMSO and filter.

    • Purify the crude dBET1 PROTAC by preparative HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

    • Lyophilize the pure fractions to obtain dBET1 as a solid.

Protocol 4: Western Blot for BRD4 Degradation

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

Reagents and Materials:

  • Cancer cell line (e.g., MV4;11)

  • Synthesized dBET1 PROTAC

  • DMSO

  • Cell culture medium and supplements

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of dBET1 (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).

    • Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding dBET1 to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the loading control.

    • Plot the percentage of remaining BRD4 protein against the logarithm of the dBET1 concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[11][12]

References

Application Note: Dissolution and Storage of Methyl Acetate-PEG2-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl acetate-PEG2-propanol is a bifunctional molecule incorporating a methyl acetate (B1210297) moiety and a propanol (B110389) group linked by a diethylene glycol (PEG2) chain. The presence of the short PEG chain is intended to modify the physicochemical properties of the parent molecule, such as increasing hydrophilicity. Proper dissolution and storage are critical to maintain the compound's structural integrity and ensure its stability for reliable experimental results. This document provides a detailed protocol for the dissolution and storage of this compound, based on the general principles for handling PEGylated small molecules.

Note: As specific experimental data for "this compound" is not publicly available, the following protocols and data are based on the general characteristics of similar PEGylated compounds. Researchers should treat these as starting guidelines and perform small-scale tests to determine the optimal conditions for their specific application.

Physicochemical Properties and Solubility Profile

The structure of this compound, containing both a polar PEG chain and less polar organic moieties, suggests it will have amphiphilic properties. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions, and the PEG chain can undergo oxidation.

General Solubility

The PEG2 linker is expected to enhance aqueous solubility compared to a non-PEGylated equivalent. However, complete dissolution in aqueous buffers may still be challenging depending on the overall molecular properties. A co-solvent approach is often effective for PEGylated compounds. It is recommended to first attempt dissolution in aqueous buffers and, if unsuccessful, to use a small amount of an organic co-solvent.

Recommended Solvents for Testing

A panel of solvents should be tested to determine the optimal one for your specific concentration needs.

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, Tris buffer.

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

  • Co-solvent Mixtures: e.g., 10% DMSO in PBS.

Quantitative Solubility Data (Hypothetical Example)

The following table summarizes hypothetical solubility data for this compound. This data is for illustrative purposes only and should be experimentally verified.

Solvent Temperature Maximum Solubility (mg/mL) Observations
Water25°C~1Forms a fine suspension; requires sonication.
PBS (pH 7.4)25°C~2Slightly improved solubility over pure water.
Ethanol (95%)25°C> 25Readily dissolves to form a clear solution.
DMSO25°C> 50Readily dissolves to form a clear solution.
1:1 Ethanol:PBS25°C~10Forms a clear solution at this concentration.
1:10 DMSO:PBS25°C~5Forms a clear solution; may precipitate at lower temperatures.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in an organic solvent like DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube for 30-60 seconds. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in cryovials to avoid repeated freeze-thaw cycles.

Protocol for Preparing an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into an aqueous buffer for experimental use.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and allow it to equilibrate to room temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent the compound from precipitating out of solution.

  • Final Concentration: Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system in your experiment.

  • Usage: Use the freshly prepared working solution immediately for best results. Do not store aqueous working solutions for extended periods.

Storage and Stability

Solid Compound

The solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. A desiccator can be used to minimize exposure to humidity.

Stock Solutions

Stock solutions in anhydrous organic solvents (e.g., DMSO) are generally more stable than aqueous solutions.

  • Short-term storage: Store at 4°C for up to one week.

  • Long-term storage: Store aliquots at -80°C for up to six months. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Visual Diagrams

The following diagrams illustrate the recommended workflows for handling this compound.

cluster_0 Dissolution Workflow start Start: Weigh Solid Compound add_solvent Add Aqueous Buffer (e.g., PBS) start->add_solvent vortex Vortex / Sonicate add_solvent->vortex check_sol Is Solution Clear? vortex->check_sol add_cosolvent Add Organic Co-solvent (e.g., DMSO, EtOH) check_sol->add_cosolvent No ready Solution Ready for Use check_sol->ready Yes re_vortex Vortex / Sonicate Again add_cosolvent->re_vortex check_sol2 Is Solution Clear? re_vortex->check_sol2 check_sol2->ready Yes fail Insoluble: Try Different Solvent check_sol2->fail No

Caption: Workflow for dissolving this compound.

cluster_1 Storage Decision Logic compound_form Compound Form? solid Solid Powder compound_form->solid stock_sol Stock Solution (in Organic Solvent) compound_form->stock_sol working_sol Working Solution (Aqueous) compound_form->working_sol store_solid Store at -20°C (Desiccated, Dark) solid->store_solid store_stock_short Short-term: 4°C (1 week) stock_sol->store_stock_short store_stock_long Long-term: -80°C (Aliquots) stock_sol->store_stock_long discard_working Prepare Fresh Do Not Store working_sol->discard_working

Caption: Logic for selecting appropriate storage conditions.

Application Notes and Protocols for PEGylated Propanol Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Methyl acetate-PEG2-propanol" was not found in publicly available databases or supplier catalogs. It is likely a highly specialized or novel compound, or potentially a misnomer. The following application notes and protocols are based on a representative and chemically plausible analogue: Methoxy-PEG2-propanol Acetate (B1210297) . These notes are intended to provide a general framework for researchers working with similar PEGylated small molecules in drug development and other biomedical research applications.

Introduction to Methoxy-PEG2-propanol Acetate

Methoxy-PEG2-propanol Acetate is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It consists of a propanol (B110389) backbone linked to a methyl ether-capped diethylene glycol (PEG2) chain, with the hydroxyl group of the propanol esterified with acetic acid. This structure imparts amphiphilic properties, with the PEG chain providing hydrophilicity and the propanol acetate moiety contributing to its organic solubility and potential for hydrophobic interactions.

Such molecules are of significant interest in pharmaceutical and biomedical research for their potential as:

  • Solubilizing agents: To enhance the aqueous solubility of poorly soluble drug candidates.

  • Linkers in drug conjugates: The terminal methyl ether can be replaced with other functional groups to attach to drug molecules, while the PEG chain improves the pharmacokinetic profile of the conjugate.

  • Excipients in formulations: To improve the stability and bioavailability of drug formulations.

  • Probes for studying cellular uptake and transport: The defined structure allows for precise tracking and quantification.

Physicochemical Properties of a Representative Methoxy-PEG2-propanol Acetate
PropertyValue (Estimated)
Molecular Formula C9H18O5
Molecular Weight 206.24 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water, ethanol, methanol, DMSO, DMF
Boiling Point Not determined
Density ~1.05 g/mL

Potential Research Applications and Experimental Protocols

Application: Enhancing Aqueous Solubility of a Hydrophobic Drug

Objective: To determine the effectiveness of Methoxy-PEG2-propanol Acetate in increasing the aqueous solubility of a model hydrophobic drug (e.g., Paclitaxel).

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Paclitaxel in DMSO.

    • Prepare a series of aqueous solutions of Methoxy-PEG2-propanol Acetate at concentrations of 0.1%, 0.5%, 1%, 2%, and 5% (w/v) in deionized water.

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of Paclitaxel from the stock solution to 1 mL of each Methoxy-PEG2-propanol Acetate solution and a control (deionized water).

    • Incubate the mixtures in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved drug.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).

    • Quantify the concentration of dissolved Paclitaxel using a validated HPLC method.

  • Data Analysis:

    • Plot the solubility of Paclitaxel (in µg/mL) against the concentration of Methoxy-PEG2-propanol Acetate.

    • Determine the fold-increase in solubility compared to the aqueous control.

Workflow for Solubility Enhancement Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_stock Prepare Paclitaxel Stock (DMSO) add_drug Add Excess Drug to PEG Solutions & Control drug_stock->add_drug peg_solutions Prepare Aqueous PEG Derivative Solutions (0-5%) peg_solutions->add_drug incubate Incubate (24h, 25°C) with Shaking add_drug->incubate centrifuge Centrifuge to Pellet Undissolved Drug incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute hplc Quantify Drug Concentration (HPLC) dilute->hplc plot Plot Solubility vs. PEG Concentration hplc->plot analyze_fold Calculate Fold-Increase in Solubility plot->analyze_fold

Caption: Workflow for assessing solubility enhancement of a hydrophobic drug.

Hypothetical Signaling Pathway Involvement

While Methoxy-PEG2-propanol Acetate itself is not expected to directly participate in signaling pathways, its use as a drug delivery vehicle can influence the interaction of the delivered drug with its target pathway. For instance, if used to deliver a kinase inhibitor targeting the PI3K/Akt pathway, the formulation could affect the drug's bioavailability and, consequently, its impact on the pathway.

Diagram of a Generic Kinase Inhibitor's Action on the PI3K/Akt Pathway

G cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Drug Kinase Inhibitor (Drug) Drug->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a kinase inhibitor.

Supplier Information and Custom Synthesis

As "this compound" is not a standard catalog item, researchers would likely need to obtain it through custom synthesis. Several companies specialize in the synthesis of custom polyethylene glycol derivatives.

Potential Suppliers for Custom Synthesis of PEGylated Compounds:

  • BroadPharm

  • JenKem Technology

  • Creative PEGWorks

  • Thermo Fisher Scientific (Custom Synthesis Services)

  • MilliporeSigma (Custom Chemical Synthesis)

Logical Workflow for Procuring a Custom PEGylated Compound:

G cluster_researcher Researcher cluster_supplier Supplier define_structure Define Target Structure & Purity identify_suppliers Identify Custom Synthesis Suppliers define_structure->identify_suppliers request_quote Request Quotations identify_suppliers->request_quote provide_quote Provide Quotation & Timeline request_quote->provide_quote select_supplier Select Supplier & Place Order synthesize Synthesize Compound select_supplier->synthesize receive_compound Receive & Verify Compound provide_quote->select_supplier purify Purify & Characterize (e.g., NMR, MS) synthesize->purify ship Ship Compound with Certificate of Analysis purify->ship ship->receive_compound

Caption: Workflow for custom synthesis of a specialized chemical compound.

Conclusion

Application Notes and Protocols for PROTAC-Mediated Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than inhibiting them.[1] This technology utilizes the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein knockdown, offering potential advantages in potency, selectivity, and the ability to target previously "undruggable" proteins.[2] This document provides a comprehensive overview of the experimental workflow for the development and validation of PROTACs, including detailed protocols for key assays and guidelines for data interpretation.

Introduction: The PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The PROTAC functions by forming a ternary complex, bringing the POI and the E3 ligase into close proximity.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.[1][6]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release & Recycle Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

The Experimental Workflow for PROTAC Validation

The development of a successful PROTAC requires a multi-step validation process, progressing from initial biochemical characterization to cellular assays and finally to in vivo evaluation.[7] Each phase provides critical data to guide the optimization of the PROTAC molecule.

PROTAC_Workflow Overall PROTAC Experimental Workflow cluster_design Phase 1: Design & Synthesis cluster_biochem Phase 2: Biochemical Assays cluster_cellular Phase 3: Cellular Assays cluster_invivo Phase 4: In Vivo Evaluation Design PROTAC Design (POI Ligand, E3 Ligand, Linker) Binding Binary Binding Affinity (SPR, ITC, FP) Design->Binding Ternary Ternary Complex Formation (SPR, NanoBRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Ternary->Ubiquitination Permeability Cell Permeability & Target Engagement Ubiquitination->Permeability Degradation Protein Degradation (Western Blot, MS) Permeability->Degradation Viability Cell Viability & Cytotoxicity Degradation->Viability Off_Target Off-Target Analysis (Proteomics) Viability->Off_Target DMPK Pharmacokinetics (DMPK) & Pharmacodynamics (PD) Off_Target->DMPK Efficacy Efficacy in Disease Models (e.g., Xenografts) DMPK->Efficacy

Caption: A four-phase workflow for PROTAC development and validation.

Phase 1: PROTAC Design and Synthesis

The initial step involves the rational design and chemical synthesis of the PROTAC molecule. Key considerations include:

  • POI Ligand (Warhead): Selecting a ligand with appropriate affinity and selectivity for the target protein.

  • E3 Ligase Ligand (Hook): Utilizing a ligand for a well-characterized E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1]

  • Linker: Optimizing the linker length and composition is crucial for facilitating stable and productive ternary complex formation.[8]

Phase 2: In Vitro Biochemical Characterization

Once synthesized, the PROTAC's fundamental biochemical properties are assessed in a cell-free environment.

Table 1: Key Biochemical Assays and Their Quantitative Readouts

Assay Purpose Key Techniques Quantitative Readout
Binary Binding To measure the binding affinity of the PROTAC to the POI and E3 ligase separately. Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP).[3][7] Dissociation Constant (KD)
Ternary Complex Formation To confirm the PROTAC induces the formation of the POI-PROTAC-E3 complex and measure its stability. SPR, Bio-Layer Interferometry (BLI), NanoBRET, AlphaLISA, FRET.[9][10] Ternary KD, Cooperativity (α)

| In Vitro Ubiquitination | To verify that the ternary complex is functional and leads to POI ubiquitination. | Western Blot (anti-Ub), ELISA, Mass Spectrometry (MS), In Vitro Ubiquitination Kits.[11][12] | Ubiquitinated POI levels |

Protocol 1: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of the PROTAC-induced ternary complex.[9]

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Purified recombinant target protein (POI).

  • PROTAC compound.

  • SPR running buffer (e.g., HBS-EP+).

  • Amine coupling kit for immobilization.

Methodology:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling to a target density.

  • Binary Interaction (PROTAC to E3): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary KD.

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.[8]

  • Injection: Flow these solutions over the immobilized E3 ligase surface. A binding response indicates the formation of the ternary complex.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the kinetic parameters (ka, kd) and the apparent KD for the ternary complex.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to POI) to the ternary KD. An α value > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[8]

Phase 3: In Vitro Cellular Characterization

This phase evaluates the PROTAC's activity within a living cell, assessing its ability to cross the cell membrane, engage its target, and induce degradation.

Table 2: Key Cellular Assays and Their Quantitative Readouts

Assay Purpose Key Techniques Quantitative Readout
Target Engagement To confirm the PROTAC binds to the POI and/or E3 ligase inside cells. NanoBRET, Cellular Thermal Shift Assay (CETSA).[6] IC50 / EC50
Protein Degradation To quantify the reduction in POI levels following PROTAC treatment. Western Blot, In-Cell ELISA, Mass Spectrometry, HiBiT Lytic Detection.[3][13] DC50, Dmax
Cytotoxicity To assess the impact of the PROTAC on cell health. MTT, CellTiter-Glo.[14] CC50

| Off-Target Analysis | To identify unintended protein degradation events. | Global Proteomics (e.g., TMT-MS, LFQ-MS).[15][16] | Fold change of non-target proteins |

Cellular_Assay_Workflow Cellular Assay Workflow Logic Start Treat Cells with PROTAC (Dose-Response & Time-Course) Engage Measure Target Engagement? (e.g., NanoBRET) Start->Engage Degrade Quantify Protein Degradation? (e.g., Western Blot) Engage->Degrade Yes Optimize Redesign/Optimize PROTAC Engage->Optimize No Viable Assess Cytotoxicity? (e.g., MTT) Degrade->Viable Yes Degrade->Optimize No OffTarget Identify Off-Targets? (e.g., Proteomics) Viable->OffTarget Acceptable Viable->Optimize Toxic OffTarget->Optimize Non-Selective Proceed Proceed to In Vivo Studies OffTarget->Proceed Selective

Caption: Decision-making workflow for cellular characterization of PROTACs.

Protocol 2: Western Blot for Quantifying Protein Degradation

Objective: To measure the decrease in target protein levels in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell culture reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer system (wet or semi-dry).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody for the POI, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13][17]

Protocol 3: Global Proteomics for Off-Target Selectivity

Objective: To identify and quantify unintended protein degradation caused by the PROTAC.[14]

Materials:

  • Cell line and culture reagents.

  • PROTAC, vehicle control, and a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase).[14]

  • Lysis buffer, protein digestion reagents (e.g., trypsin).

  • Sample cleanup cartridges (e.g., C18).

  • High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data analysis software (e.g., MaxQuant, Spectronaut).

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC at an effective concentration, a vehicle control, and a negative control. Use multiple biological replicates.

  • Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Peptide Cleanup: Desalt the peptide samples using a solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the peptide samples on a mass spectrometer.

  • Data Analysis: Process the raw MS data using specialized software to identify and quantify proteins across all samples.[14]

  • Statistical Analysis: Perform statistical tests to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to both vehicle and negative controls. Proteins other than the intended target that show significant degradation are potential off-targets.

Phase 4: In Vivo Evaluation

Promising PROTAC candidates are advanced to animal models to assess their therapeutic potential and drug-like properties.

Table 3: Key In Vivo Assays and Their Quantitative Readouts

Assay Purpose Key Techniques Quantitative Readout
Pharmacokinetics (PK) To measure the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC. LC-MS/MS analysis of plasma and tissue samples over time. Cmax, Tmax, AUC, half-life
Pharmacodynamics (PD) To confirm target protein degradation in tissues. Western Blot or ELISA of tissue lysates. Percent target degradation in tissue
Efficacy To evaluate the therapeutic effect of the PROTAC in a disease model. Tumor volume/weight measurements in xenograft models, disease-specific biomarkers.[][19] Tumor growth inhibition (TGI)

| Toxicology | To assess the safety and tolerability of the PROTAC. | Monitoring animal weight, clinical signs, and histopathology. | Maximum tolerated dose (MTD) |

Protocol 4: Mouse Xenograft Model for In Vivo Efficacy

Objective: To determine if PROTAC-mediated degradation of a target protein leads to anti-tumor activity in a mouse model.[20]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice).

  • Cancer cell line that is sensitive to the knockdown of the POI.

  • PROTAC compound formulated in a suitable vehicle for in vivo administration (e.g., oral gavage, intraperitoneal injection).

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

  • Dosing: Administer the PROTAC or vehicle to the respective groups according to a predetermined dosing schedule (e.g., once daily).

  • Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health regularly throughout the study.

  • Pharmacodynamic Analysis (Satellite Group): A separate group of mice may be used for PD analysis. At specific time points after dosing, tumors and other tissues are collected to measure target protein levels via Western blot or ELISA.[19]

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit. Tumors are excised and weighed.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the PROTAC-treated and vehicle control groups to calculate the percentage of tumor growth inhibition (TGI).

Data Interpretation and Troubleshooting

  • The Hook Effect: In proximity-based assays (e.g., NanoBRET, AlphaLISA), excessively high concentrations of a PROTAC can disrupt ternary complex formation by creating binary complexes (POI-PROTAC and E3-PROTAC) instead.[8] This leads to a bell-shaped dose-response curve. It is critical to test a wide range of concentrations to fully characterize this effect.

  • Biochemical vs. Cellular Activity: A PROTAC may show potent biochemical activity but poor cellular degradation. This discrepancy can be due to poor cell permeability, efflux by cellular transporters, or intracellular instability.[7]

  • Degradation vs. Cytotoxicity: The desired outcome is potent degradation (low DC₅₀) with low cytotoxicity (high CC₅₀), indicating a wide therapeutic window. Toxicity at concentrations similar to the DC₅₀ may suggest on-target or off-target toxicity.[14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2][4] They also offer flexibility, allowing the PROTAC to adopt conformations favorable for ternary complex formation.[5]

Q2: How does PEG linker length impact PROTAC efficacy?

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[6][7]

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8][9]

  • Too long: An excessively long linker might lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme, resulting in inefficient ubiquitination.[6][8]

The optimal linker length facilitates the ideal spatial orientation of the POI and E3 ligase, leading to efficient ubiquitination and degradation.[7] This is reflected in key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[10]

Q3: What is the "hook effect" and how is it related to the linker?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[3][7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8][11] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate it by promoting strong positive cooperativity in ternary complex formation.[3][8]

Q4: Besides length, what other aspects of the PEG linker are important?

While length is a primary consideration, other factors also play a significant role:

  • Composition: The inclusion of other chemical moieties within the PEG chain can influence the linker's rigidity and physicochemical properties.[7]

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are crucial.[9][12] The exit vector from the ligand binding pocket can significantly affect the geometry of the ternary complex.[13]

  • Flexibility: PEG linkers are generally flexible, which is often advantageous. However, in some cases, incorporating more rigid elements can pre-organize the PROTAC into a more active conformation.[1][3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with PEG-linked PROTACs.

Issue 1: My PROTAC shows good binding to the target protein and E3 ligase individually, but I observe little to no degradation.

  • Potential Cause: Suboptimal linker length preventing productive ternary complex formation.[7][8]

  • Troubleshooting Steps:

    • Synthesize a Library of Linker Lengths: The most direct approach is to synthesize a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8 ethylene glycol units).[7]

    • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or co-immunoprecipitation (Co-IP) to directly evaluate the formation of the ternary complex with your different linker-length PROTACs.[7][11]

    • Evaluate Cell Permeability: The hydrophilicity of longer PEG chains can sometimes hinder passive diffusion across the cell membrane.[3] Consider conducting a cell permeability assay (e.g., Caco-2) to ensure your PROTAC is reaching its intracellular target.[14]

Issue 2: I'm observing a very strong "hook effect," limiting the effective concentration range of my PROTAC.

  • Potential Cause: The linker may not be promoting sufficient positive cooperativity in ternary complex formation, leading to a higher propensity for binary complex formation at elevated concentrations.[8]

  • Troubleshooting Steps:

    • Vary Linker Attachment Points: If synthetically feasible, altering the connection point of the linker on either the warhead or the E3 ligase ligand can change the geometry of the ternary complex and potentially improve cooperativity.

    • Modify Linker Rigidity: Experiment with linkers that incorporate more rigid elements (e.g., aromatic rings or cycloalkanes) to reduce conformational flexibility and favor a more productive binding mode.[1]

    • Detailed Dose-Response Analysis: Perform a comprehensive dose-response curve with a wider range of concentrations, including lower ones, to accurately determine the optimal concentration for maximal degradation.[11]

Issue 3: My PROTAC is causing degradation of off-target proteins.

  • Potential Cause: While off-target effects are often dictated by the selectivity of the warhead and E3 ligase ligand, the linker can play a role. A very long and flexible linker might allow for the formation of non-canonical ternary complexes with other proteins.

  • Troubleshooting Steps:

    • Confirm Ligand Selectivity: First, ensure that your individual ligands for the POI and E3 ligase are highly selective.

    • Systematic Linker Truncation: Synthesize PROTACs with systematically shorter PEG linkers to constrain the conformational freedom and potentially reduce off-target interactions.

    • Proteomics Analysis: Employ proteome-wide mass spectrometry to identify the off-target proteins being degraded. This can provide insights into the structural basis of the off-target effects and guide further linker design.[5]

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on PROTAC performance for different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [7][15]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
12~20>100012
13~60~50013
14~80~25016
15~40>100020
16~20>100024
16 (different attachment)~70~30016

Data adapted from a study on ERα-targeting PROTACs, indicating that a 16-atom linker provided optimal degradation in this series.[7][15]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [9]

Linker TypeLinker Length (atoms)Degradation Activity
PEG< 12No apparent activity
PEG> 12Robust degradation potential

This study highlights that a minimum linker length was required to observe any degradation of TBK1.[9]

Key Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[10]

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the POI-PROTAC-E3 ligase complex within the cell.[11]

  • Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[5]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or a tag on the E3 ligase). Add Protein A/G magnetic beads to pull down the antibody-E3 ligase complex.[5]

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[5]

  • Western Blot Analysis: Analyze the eluates by Western blot using an antibody against the target protein. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[5]

3. Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation

SPR provides quantitative data on the binding affinities and kinetics of binary and ternary complex formation.[7]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[13]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).[13]

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[7][13]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Design synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) start->synthesis binary Binary Binding Assays (SPR, ITC) synthesis->binary ternary Ternary Complex Assays (Co-IP, SPR) binary->ternary degradation Cell-Based Degradation Assays (Western Blot) ternary->degradation viability Cell Viability Assays (MTS, etc.) degradation->viability optimization Data Analysis & Further Optimization viability->optimization optimization->synthesis Iterate end Optimal PROTAC Candidate optimization->end

Caption: A general experimental workflow for optimizing PROTAC linker length.

Troubleshooting_Tree start Issue: No/Low Degradation q1 Good Binary Binding? start->q1 a1_yes Check Ternary Complex Formation (Co-IP, SPR) q1->a1_yes Yes a1_no Optimize Warhead/E3 Ligand q1->a1_no No q2 Ternary Complex Forms? a1_yes->q2 a2_yes Check Cell Permeability (e.g., Caco-2 Assay) q2->a2_yes Yes a2_no Synthesize Library of Linker Lengths/Types q2->a2_no No q3 PROTAC Permeable? a2_yes->q3 a3_yes Investigate Ubiquitination & Proteasome Activity q3->a3_yes Yes a3_no Modify Linker to Improve Permeability q3->a3_no No

Caption: A decision tree for troubleshooting ineffective PROTACs.

References

Improving solubility of PROTACs with Methyl acetate-PEG2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing PROtac Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor PROTAC solubility.

Troubleshooting Guide: Addressing PROTAC Solubility Issues

Researchers often face challenges with PROTAC solubility in aqueous buffers essential for in vitro and in vivo experiments. This guide offers a systematic approach to resolving these issues.

Problem: Precipitation of PROTAC upon dilution of DMSO stock solution in aqueous buffer.

Underlying Cause: PROTACs frequently possess high molecular weights and significant lipophilicity, leading to poor aqueous solubility. The sudden shift in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium often causes the compound to precipitate out of solution.[1]

Solutions:

  • Optimize Solvent Concentration: While organic solvents like DMSO are often necessary to dissolve PROTACs, their concentration should be minimized in final assay conditions to avoid cellular toxicity and other off-target effects.[1]

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, perform serial dilutions to keep the final DMSO concentration below 0.5%, and ideally under 0.1%.[1]

  • Utilize Co-solvents and Formulation Strategies: For particularly challenging PROTACs, co-solvents can significantly enhance solubility.

    • Co-solvent Formulation Protocol:

      • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mM).[1]

      • For a 1 mL final working solution, combine 100 µL of the DMSO stock solution with 400 µL of PEG300 and mix thoroughly.[1]

      • Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until a clear solution is achieved.[1]

  • Employ Sonication and Gentle Heating: These techniques can aid in the dissolution of the PROTAC.

    • Protocol:

      • After preparing the stock solution in DMSO, warm the vial to 37°C for 5-10 minutes.

      • Place the vial in an ultrasonic bath for 5-15 minutes to facilitate dissolution.[1]

      • Visually inspect the solution for any remaining precipitate before proceeding with dilutions.[1]

  • Prepare Amorphous Solid Dispersions (ASDs): For persistent solubility challenges, creating an ASD can improve the dissolution rate and supersaturation of the PROTAC.[2][3][4][5][6] This advanced technique involves dispersing the PROTAC within a polymer matrix.[1][3]

    • Mechanism: ASDs maintain the PROTAC in a higher energy, more soluble amorphous state by preventing its crystallization.[1][3]

    • Commonly Used Polymers: HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate), Soluplus®, Eudragit®, and PVP (polyvinylpyrrolidone).[2][4][6]

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs have such poor solubility?

A1: The poor aqueous solubility of PROTACs is an inherent consequence of their physicochemical properties. As large molecules, often with a molecular weight exceeding 700 Da, they fall into the "beyond the Rule of Five" (bRo5) chemical space, which is associated with limited solubility and cell permeability.[6]

Q2: What formulation strategies can I use to improve the in vivo solubility and bioavailability of my PROTAC?

A2: Several advanced formulation strategies can significantly enhance the dissolution and absorption of poorly soluble PROTACs. The most effective approaches include Amorphous Solid Dispersions (ASDs) and various nanoformulations.[6][7]

  • Amorphous Solid Dispersions (ASDs): This is a well-established method for improving the solubility of poorly soluble drugs.[3][6] By dispersing the PROTAC in an amorphous state within a polymer matrix, the higher energy of the amorphous form leads to increased apparent solubility and can generate a supersaturated solution in vivo.[6]

  • Nanoformulations: Encapsulating the PROTAC within nanoparticles can overcome solubility issues and enhance its pharmacokinetic profile.[6][7] Biodegradable polymers like PLGA-PEG are often used for this purpose.[6]

Q3: Can I improve PROTAC solubility through chemical modifications?

A3: Yes, chemical modifications to the PROTAC structure can significantly improve solubility.

  • Incorporate Ionizable Groups: Replacing linear alkyl or PEG linkers with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce ionizable basic centers, increasing polarity and aqueous solubility.[6]

  • Optimize Linker Composition: The balance between hydrophilic (e.g., PEG) and hydrophobic (e.g., alkyl chains) linkers is crucial. A well-designed linker can improve both solubility and cell permeability.[6][8]

Q4: What is the "hook effect" and how does it relate to PROTAC concentration?

A4: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[9]

Data on Formulation Strategies for PROTACs

Formulation StrategyKey AdvantagesCommon Excipients/ComponentsReference
Amorphous Solid Dispersions (ASDs) Enhances solubility and dissolution rate by preventing crystallization.HPMCAS, Soluplus®, Eudragit®, PVP[1][2][3][4][5][6]
Nanoformulations (e.g., Polymeric Nanoparticles) Improves solubility, pharmacokinetic profile, and can enable targeted delivery.PLGA-PEG[6][7]
Self-Emulsifying Drug Delivery Systems (SEDDS) Enhances solubility and oral absorption.Oils, surfactants, co-solvents[3]
Co-solvents Increases solubility for in vitro and in vivo studies.DMSO, PEG300, Tween-80[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing PROTAC Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh the PROTAC powder.

    • Dissolve the powder in 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing and, if necessary, brief sonication or warming at 37°C.[1]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions in your final assay buffer (e.g., cell culture medium, PBS).

    • It is critical to ensure that the final concentration of DMSO is kept to a minimum (ideally <0.1%) to prevent solvent-induced artifacts.[1]

    • Visually inspect each dilution for any signs of precipitation.

Protocol 2: Cell-Based PROTAC-Induced Protein Degradation Assay (Western Blot)
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare serial dilutions of the PROTAC from your stock solution. Ensure the compound remains in solution at each dilution step.

  • Cell Treatment: Treat the cells with varying concentrations of the PROTAC. Include appropriate controls: a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).[1]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[1]

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for the target protein.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

    • Visualize and quantify the protein bands.

Visualizations

PROTAC_Solubility_Workflow cluster_start Start: Poorly Soluble PROTAC cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start PROTAC Precipitates in Aqueous Buffer optimize_dmso Optimize DMSO Concentration (Keep <0.1%) start->optimize_dmso Initial Step co_solvents Use Co-solvents (e.g., PEG300, Tween-80) optimize_dmso->co_solvents If precipitation persists soluble_protac Solubilized PROTAC Ready for Assay optimize_dmso->soluble_protac Success physical_methods Employ Physical Methods (Sonication, Heating) co_solvents->physical_methods If precipitation persists co_solvents->soluble_protac Success asd Advanced Formulation: Amorphous Solid Dispersion (ASD) physical_methods->asd For persistent issues physical_methods->soluble_protac Success asd->soluble_protac Success

Caption: Workflow for troubleshooting poor PROTAC solubility.

PROTAC_Mechanism_of_Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Induces Recycling PROTAC Recycling TernaryComplex->Recycling Releases Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Troubleshooting_Decision_Tree cluster_checks cluster_solutions start No Target Degradation Observed solubility Is the PROTAC soluble in the assay medium? start->solubility permeability Does the PROTAC have sufficient cell permeability? solubility->permeability Yes reformulate Reformulate PROTAC (see solubility workflow) solubility->reformulate No binding Does the PROTAC bind to the target and E3 ligase? permeability->binding Yes modify_linker Modify linker to improve physicochemical properties permeability->modify_linker No ternary Is a stable ternary complex formed? binding->ternary Yes optimize_binders Optimize warhead or E3 ligase ligand binding->optimize_binders No redesign_protac Redesign PROTAC to improve ternary complex cooperativity ternary->redesign_protac No

Caption: Decision tree for troubleshooting lack of PROTAC activity.

References

Troubleshooting low degradation efficiency with PEG2-linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using PEG2-linked PROTACs, particularly focusing on low degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: My PEG2-linked PROTAC shows low or no degradation of my target protein. What are the primary reasons for this?

Low degradation efficiency is a common hurdle in PROTAC development. The issue can often be traced back to one or more of the following factors:

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex, consisting of the target protein, your PROTAC, and an E3 ligase, is the cornerstone of PROTAC efficacy. If this complex is unstable or doesn't form correctly, subsequent ubiquitination and degradation will be compromised.[1][][3][4] The length and composition of the linker are critical for the proper formation of this complex.[1][3]

  • Suboptimal Physicochemical Properties: PROTACs are often large molecules that may struggle with poor solubility and cell permeability.[3][5][6][7] If the PROTAC cannot efficiently enter the cell and reach its target, degradation will not occur. PEG linkers are often employed to improve solubility and permeability.[3][6][8][9]

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[4][7][10][11][12][13] This leads to a characteristic bell-shaped dose-response curve where higher concentrations result in decreased degradation.

  • Incorrect E3 Ligase Choice: The selected E3 ligase must be expressed in the cell type of interest and be capable of ubiquitinating the target protein.[4] Most PROTACs utilize either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[4]

  • Lack of Target Ubiquitination: Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to transfer ubiquitin to the target protein.[10]

Q2: How can I determine if my PEG2-linked PROTAC is forming a ternary complex?

Several biophysical and cell-based assays can be used to confirm and characterize ternary complex formation:

  • Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic data on binary and ternary complex formation.[14]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay can be used to detect the formation of the ternary complex in solution.[4][10][15]

  • NanoBRET® Assays: This live-cell assay allows for the real-time monitoring of ternary complex formation within a cellular environment.[16][17]

  • Mass Photometry: This technique can directly visualize and quantify the formation of the ternary complex in solution by measuring molecular mass.[]

Q3: What should I do if I suspect the "hook effect" is causing low degradation?

The "hook effect" is a common phenomenon where degradation efficiency decreases at high PROTAC concentrations.[7][10] To address this:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.[10]

  • Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[10]

  • Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary ones, thus reducing the hook effect.[10]

Troubleshooting Guides

Problem: Low Degradation Efficiency

This guide provides a systematic approach to troubleshooting low degradation efficiency with your PEG2-linked PROTAC.

Step 1: Verify Target Engagement and Cell Permeability

  • Action: Confirm that your PROTAC can bind to the target protein and the intended E3 ligase.

  • Methodology:

    • Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET® to confirm target engagement in cells.[18]

    • Permeability Assessment: Compare PROTAC activity in intact versus permeabilized cells. A significant increase in activity in permeabilized cells suggests poor cell permeability.[19]

Step 2: Assess Ternary Complex Formation

  • Action: Determine if a stable ternary complex is being formed.

  • Methodology:

    • Biophysical Assays: Employ SPR, BLI, or ITC to quantify ternary complex formation and stability in vitro.[14]

    • Cell-Based Assays: Utilize TR-FRET or NanoBRET® to monitor ternary complex formation in a more physiologically relevant context.[15][16][17]

Step 3: Confirm Target Ubiquitination

  • Action: Verify that the target protein is being ubiquitinated in the presence of your PROTAC.

  • Methodology:

    • In-Cell Ubiquitination Assay: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated species indicates successful ubiquitination.[10][12][20]

    • In Vitro Ubiquitination Assays: Commercially available kits can be used to monitor PROTAC-mediated ubiquitination of the target protein.[21][22]

Step 4: Evaluate Proteasome-Dependent Degradation

  • Action: Confirm that the observed protein loss is due to proteasomal degradation.

  • Methodology:

    • Proteasome Inhibitor Co-treatment: Treat cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is rescued by the inhibitor, it confirms a proteasome-dependent mechanism.[11]

Data Presentation

Table 1: Influence of PEG Linker Length on PROTAC Physicochemical Properties

PROTACLinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC 1PEG2831.93.5174.5412
PROTAC 2PEG4919.02.8193.0414
Data compiled from publicly available research illustrating the impact of PEG linker length on key physicochemical properties.[5]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to quantify target protein degradation upon PROTAC treatment.[20][23]

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[12][23]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12][20][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12][20][23]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.[20][23]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[20][23]

  • Data Analysis: Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1][23]

Protocol 2: In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC induces ubiquitination of the target protein.[10][12]

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[10]

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[10]

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[10][20]

  • Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. A high-molecular-weight smear indicates polyubiquitination of the target protein.[12]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PEG2-PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degradation Products Proteasome->Degradation Degrades Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

Off-target effects of PROTACs using Methyl acetate-PEG2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC Off-Target Effects

A Note on PROTAC Chemistry: This guide addresses the common challenges and off-target effects associated with PROTACs, with a particular focus on those utilizing flexible linkers like polyethylene (B3416737) glycol (PEG). The specific linker "Methyl acetate-PEG2-propanol" is not a commonly documented entity in PROTAC literature. Therefore, the principles, protocols, and troubleshooting steps provided herein are based on established PROTAC development strategies and are broadly applicable to researchers working with various PROTAC constructs.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in PROTAC experiments?

A1: Off-target effects with PROTACs can arise from three main components of the molecule[1]:

  • The Target-Binding Warhead: The ligand that binds to your protein of interest (POI) may have affinity for other proteins, especially within the same family (e.g., kinase inhibitors binding to multiple kinases). This can lead to the degradation of unintended proteins.

  • The E3 Ligase Ligand: Ligands for E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) can have their own biological activities. For example, pomalidomide-based CRBN ligands can independently cause the degradation of certain zinc-finger (ZF) proteins[2][3].

  • The PROTAC Molecule as a Whole: The entire chimeric molecule can create novel interactions, leading to the formation of ternary complexes (E3 Ligase-PROTAC-Protein) with proteins that neither the warhead nor the E3 ligand would bind to alone. The linker plays a critical role in the geometry and stability of these off-target complexes[4].

Q2: My PROTAC is causing unexpected cell toxicity. How do I determine if it's an off-target effect?

A2: Unexpected toxicity is a common issue. The first step is to distinguish between on-target and off-target toxicity.

  • Perform a Cell Viability Assay: Conduct a dose-response curve using an assay like MTT or CellTiter-Glo to determine the cytotoxic concentration of your PROTAC[2].

  • Use Control Compounds: Include a negative control, such as an epimer of your PROTAC that cannot bind the E3 ligase but still binds the target. This helps determine if the toxicity is due to target inhibition alone versus degradation-dependent effects[5].

  • Global Proteomics: The most definitive method is to use mass spectrometry-based proteomics to get an unbiased, global view of all protein level changes. This can directly identify unintended proteins that are being degraded[2][4][6].

Q3: What is the "hook effect" and how can it complicate the interpretation of off-target data?

A3: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated degradation decreases at very high concentrations[2][7]. This occurs because the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation[7]. This can be misinterpreted as a lack of activity or an off-target effect. To avoid this, always perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar ranges) to identify the characteristic bell-shaped degradation curve[4][7].

Q4: How does the linker, such as a PEG-based linker, influence selectivity and off-target effects?

A4: The linker is a critical determinant of PROTAC efficacy and selectivity. It is not just a passive spacer[8].

  • Ternary Complex Geometry: The length and flexibility of the linker dictate the orientation and proximity of the target protein to the E3 ligase. An optimal linker stabilizes a productive ternary complex for the intended target but may form unproductive or off-target complexes with other proteins[4].

  • Physicochemical Properties: PEG linkers are often used to improve the solubility and cell permeability of large, lipophilic PROTAC molecules[8]. However, the relationship is complex, and linker modifications are often required to achieve a balance between favorable drug-like properties and on-target activity[9].

  • Off-Target Binding: The linker itself can contribute to binding interactions within the ternary complex, influencing which off-target proteins may be recruited[4].

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem 1: High-Throughput Screen Identifies Potential Off-Target Liabilities
Possible Cause Recommended Solution
Warhead Lacks Specificity Kinase Selectivity Profiling: Perform a broad kinase panel screen (e.g., KINOMEscan™) to quantitatively measure the binding of your PROTAC to hundreds of kinases. This will identify off-target kinases that the warhead may be binding to[10].
Promiscuous Ternary Complex Formation Global Proteomics Analysis: Treat cells with your PROTAC at an effective concentration and analyze the entire proteome using mass spectrometry. This provides a direct and unbiased readout of all proteins that are degraded[1][11].
E3 Ligase Ligand Effects Modify the E3 Ligase Binder: Synthesize a control PROTAC using a different E3 ligase (e.g., switch from CRBN to VHL) to see if the off-target profile changes. This can help determine if the off-targets are specific to the recruited ligase[4][12].
Problem 2: Inconsistent Degradation Results Between Experiments
Possible Cause Recommended Solution
Variable Cell Health or Passage Number Standardize Cell Culture: Use cells within a consistent and defined passage number range. Ensure cell confluency and health are uniform across experiments, as the ubiquitin-proteasome system's efficiency can be affected by cell stress[4].
PROTAC Instability Assess Compound Stability: Check the stability of your PROTAC in the cell culture medium over the full time course of your experiment. Degradation of the compound can lead to variable results.
Inconsistent Protein Loading (Western Blot) Validate Loading Controls: Ensure your loading control protein (e.g., GAPDH, Tubulin) is not affected by the PROTAC treatment. Use total protein staining as an orthogonal normalization method.

Data Presentation

Table 1: Example Data from Global Proteomics Off-Target Analysis

Illustrative data for a hypothetical PROTAC targeting BTK in MV4-11 cells.

ProteinGeneLog2 Fold Change (PROTAC vs. Vehicle)p-valueOn-Target/Off-Target
Bruton tyrosine kinaseBTK-3.851.2e-8On-Target
Tec protein tyrosine kinaseTEC-1.150.005Off-Target (Known family member)
Interleukin-2-inducible T-cell kinaseITK-0.980.011Off-Target (Known family member)
Zinc finger protein 91ZNF91-1.540.001Off-Target (CRBN neosubstrate)
Cyclin-dependent kinase 4CDK4-0.050.89Not Significant
GAPDHGAPDH0.020.95Not Significant
Table 2: Example Data from Kinase Selectivity Profiling

Illustrative KINOMEscan™ data showing % inhibition at 1 µM for a hypothetical BTK PROTAC.

Kinase Target% Inhibition @ 1 µMSelectivity Assessment
BTK 99.8 Primary Target
TEC85.2High Off-Target Activity
ITK79.5High Off-Target Activity
BMX65.1Moderate Off-Target Activity
EGFR15.3Low Off-Target Activity
SRC8.9Negligible Off-Target Activity

Experimental Protocols

Protocol 1: Global Proteomics Analysis via Mass Spectrometry (MS)

This protocol provides a workflow for identifying both on- and off-target protein degradation.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7 or MV4-11) in 10 cm dishes and grow to 70-80% confluency.

    • Treat cells in triplicate with:

      • Vehicle control (e.g., 0.1% DMSO).

      • Your PROTAC at an optimal degradation concentration (e.g., 3-5x DC50).

      • A negative control PROTAC (inactive epimer) at the same concentration[2].

    • Incubate for a duration sufficient to see robust degradation of the target protein, typically 6-24 hours. Shorter time points (4-6 hours) are better for identifying direct targets versus downstream effects[2][5].

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion and Peptide Labeling (TMT-based):

    • Reduce proteins with DTT and alkylate with iodoacetamide.

    • Dilute the urea concentration to <2 M with 100 mM Tris-HCl.

    • Digest proteins overnight at 37°C with sequencing-grade trypsin.

    • Label the resulting peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol. This allows for multiplexing of different samples (e.g., vehicle, PROTAC, negative control) in a single MS run.

  • Mass Spectrometry and Data Analysis:

    • Combine the TMT-labeled peptide samples.

    • Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled with liquid chromatography (LC-MS/MS).

    • Process the raw data using software like Proteome Discoverer or MaxQuant.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls[2]. Proteins that are significantly downregulated are potential degradation targets.

Protocol 2: Western Blot for Validation of Off-Target Hits

This protocol is used to confirm findings from the global proteomics screen.

  • Sample Preparation:

    • Prepare cell lysates from vehicle- and PROTAC-treated cells as described in the proteomics protocol (a simpler RIPA buffer can also be used).

    • Measure protein concentration via BCA assay and normalize all samples to the same concentration (e.g., 1-2 mg/mL).

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Your on-target protein (positive control for degradation).

      • Your putative off-target protein (identified from MS).

      • A loading control (e.g., GAPDH, α-Tubulin)[13].

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using software like ImageJ. Normalize the intensity of the target and off-target bands to the loading control to confirm degradation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recruitment Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed (e.g., Toxicity, Phenotype) Check_OnTarget Is the effect caused by on-target degradation? Start->Check_OnTarget Proteomics Perform Global Proteomics (MS) to identify all degraded proteins Check_OnTarget->Proteomics No (or Unsure) OnTarget_Toxicity Conclusion: On-target toxicity. Re-evaluate target validation. Check_OnTarget->OnTarget_Toxicity Yes OffTarget_Identified Off-target proteins identified? Proteomics->OffTarget_Identified Optimize_PROTAC Modify PROTAC to improve selectivity: 1. Alter Linker 2. Optimize Warhead 3. Change E3 Ligase OffTarget_Identified->Optimize_PROTAC Yes No_OffTarget Conclusion: Effect may be due to target inhibition (not degradation) or compound properties. OffTarget_Identified->No_OffTarget No

Caption: Troubleshooting workflow for investigating unexpected PROTAC effects.

Signaling_Pathway cluster_pathways Downstream Signaling PROTAC Kinase PROTAC OnTarget On-Target Kinase (e.g., BTK) PROTAC->OnTarget Causes Degradation OffTarget Off-Target Kinase (e.g., ITK) PROTAC->OffTarget Causes Degradation OnTarget_Pathway On-Target Pathway (e.g., B-Cell Receptor Signaling) OnTarget->OnTarget_Pathway Regulates OffTarget_Pathway Off-Target Pathway (e.g., T-Cell Receptor Signaling) OffTarget->OffTarget_Pathway Regulates Cell_Effect_On Desired Therapeutic Effect (e.g., Apoptosis in B-Cells) OnTarget_Pathway->Cell_Effect_On Cell_Effect_Off Adverse Effect (e.g., T-Cell Dysfunction) OffTarget_Pathway->Cell_Effect_Off

Caption: On-target vs. off-target effects on distinct signaling pathways.

References

Technical Support Center: Methyl Acetate-PEG2-Propanol Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl acetate-PEG2-propanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with a this compound aqueous solution?

A1: The primary stability concerns revolve around the chemical degradation of Methyl acetate (B1210297) and PEG2 (diethylene glycol), as well as physical instability such as phase separation. Methyl acetate is susceptible to hydrolysis, breaking down into methanol (B129727) and acetic acid. This reaction can be catalyzed by acidic or basic conditions. PEG2 can undergo oxidation, leading to the formation of various degradation products. Additionally, interactions between the three organic components and water can lead to phase separation, especially with changes in temperature or concentration.

Q2: What are the likely degradation products in this formulation?

A2: The main degradation products you might encounter are:

  • From Methyl Acetate Hydrolysis: Acetic acid and methanol.[1]

  • From PEG2 Degradation: Potentially formaldehyde, acetaldehyde, and various organic acids through oxidative pathways.[2]

  • From Transesterification: Propyl acetate and methanol, resulting from the reaction between methyl acetate and propanol (B110389).[3][4][5]

Q3: Can the components of the solvent system interact with each other?

A3: Yes, a significant interaction to consider is the transesterification reaction between methyl acetate and propanol, which can be influenced by temperature and the presence of acidic or basic catalysts.[3][4][5] This reaction results in the formation of propyl acetate and methanol, altering the composition of your solvent system and potentially affecting the solubility and stability of your compound of interest.

Q4: How does pH affect the stability of this solution?

A4: The pH of the aqueous solution is a critical factor. Both acidic and basic conditions can significantly accelerate the hydrolysis of methyl acetate. The stability of PEG can also be influenced by pH, with degradation being more pronounced at extreme pH values. It is crucial to control the pH of your formulation to maintain its stability.

Q5: What are the signs of instability in my formulation?

A5: Signs of instability can be both visible and chemical. Visual indicators include:

  • Phase separation: The solution becomes cloudy or separates into distinct layers.

  • Precipitation: Your active pharmaceutical ingredient (API) or other components fall out of solution.

  • Color change: A change in the color of the solution may indicate degradation.

  • pH shift: A change in the measured pH can be indicative of hydrolysis of methyl acetate to acetic acid.

Chemical indicators, typically detected by analytical methods like HPLC, include:

  • A decrease in the concentration of the parent compounds (API, methyl acetate, etc.).

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

Troubleshooting Guides

This section provides guidance on how to address specific issues you may encounter during your experiments.

Issue 1: Phase Separation or Cloudiness

Possible Causes & Solutions

Possible CauseRecommended Action
Temperature Fluctuations Store the solution at a constant, controlled temperature. Determine the temperature range in which the solution remains stable.
Incorrect Component Ratios Carefully review and optimize the volume fractions of methyl acetate, PEG2, propanol, and water. A phase diagram for a similar ternary system may provide guidance.
High Concentration of Solute (API) The concentration of your API might be exceeding its solubility limit in the co-solvent mixture. Try reducing the API concentration or adjusting the solvent ratios to increase solubility.
pH Shift Measure the pH of the solution. A shift towards acidic pH due to methyl acetate hydrolysis can affect solubility. Consider using a buffering agent to maintain a stable pH.
Issue 2: Precipitation of the Active Pharmaceutical Ingredient (API)

Possible Causes & Solutions

Possible CauseRecommended Action
Change in Solvent Composition Degradation of methyl acetate (hydrolysis) or transesterification with propanol alters the solvent environment, which can lead to a decrease in API solubility. Monitor the solvent composition over time using techniques like Gas Chromatography (GC).
pH-Dependent Solubility of API If your API has ionizable groups, its solubility will be pH-dependent. The formation of acetic acid from methyl acetate hydrolysis can lower the pH and cause precipitation. Use of a suitable buffer is recommended.
Supersaturation The initial concentration of the API might be too high, leading to a supersaturated and unstable solution. Determine the equilibrium solubility of your API in the specific solvent mixture.
Issue 3: Unexpected Peaks in HPLC Analysis

Possible Causes & Solutions

Possible CauseRecommended Action
Degradation of Methyl Acetate A peak corresponding to acetic acid or methanol may be observed. The retention time of these compounds can be confirmed by injecting standards.
Degradation of PEG2 Oxidative degradation can lead to various smaller molecules. These may appear as multiple small peaks in the chromatogram.
Transesterification Reaction The formation of propyl acetate will result in a new peak. Its identity can be confirmed by mass spectrometry (MS) or by comparing its retention time with a propyl acetate standard.
API Degradation Your API may be degrading under the formulation conditions. Conduct forced degradation studies on the API alone to identify its degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating the main components from their potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid or phosphoric acid in water (adjust pH if necessary for API stability).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: Begin with a gradient elution to separate compounds with a wide range of polarities. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study. Expose the formulation to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Stress: 60°C for 7 days.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peaks (API, methyl acetate, etc.). Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Monitoring Formulation Stability
  • Sample Preparation: Prepare the this compound aqueous solution containing your API at the desired concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using the validated stability-indicating HPLC method. This will serve as your baseline. Also, measure the initial pH and visually inspect for clarity.

  • Stability Storage: Store the solution under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months), withdraw an aliquot of the solution and analyze it.

  • Data Collection: At each time point, record the following:

    • Visual appearance (clarity, color, precipitation).

    • pH.

    • HPLC chromatogram, quantifying the peak areas of the API, methyl acetate, and any significant degradation products.

  • Data Analysis: Compare the results at each time point to the initial data. Calculate the percentage of API remaining and the percentage of each degradation product formed.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Formulation Preparation cluster_initial 2. Initial Characterization (T=0) cluster_stability 3. Stability Storage cluster_testing 4. Timepoint Testing cluster_data 5. Data Evaluation Prep Prepare this compound Aqueous Solution with API Initial_Analysis HPLC Analysis (Purity, Assay) pH Measurement Visual Inspection Prep->Initial_Analysis Storage Store at defined ICH conditions (e.g., 25°C/60% RH, 40°C/75% RH) Initial_Analysis->Storage Timepoint_Analysis Withdraw samples at scheduled intervals (e.g., 1, 3, 6 months) Storage->Timepoint_Analysis Analysis Repeat HPLC, pH, and Visual Tests Timepoint_Analysis->Analysis Data_Analysis Compare results to T=0 Assess degradation trends Determine shelf-life Analysis->Data_Analysis

Caption: Workflow for Stability Testing of the Formulation.

Degradation_Pathways MA Methyl Acetate MeOH Methanol MA->MeOH Hydrolysis (+H2O) AcOH Acetic Acid MA->AcOH Hydrolysis (+H2O) PrOAc Propyl Acetate MA->PrOAc + Propanol (Transesterification) PEG2 PEG2 (Diethylene Glycol) Ox_PEG Oxidized PEG Products (e.g., Formaldehyde) PEG2->Ox_PEG Oxidation Prop Propanol API Active Pharmaceutical Ingredient (API) API_Deg API Degradants API->API_Deg Degradation

Caption: Potential Degradation Pathways in the Formulation.

References

Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to steric hindrance during the formation of ternary complexes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of ternary complex formation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or impedes a chemical reaction or molecular interaction.[1][2][3] In the formation of a ternary complex, such as one involving a target Protein of Interest (POI), a bifunctional molecule (like a PROTAC), and an E3 ligase, steric hindrance can arise from several sources:

  • Bulky chemical groups on the bifunctional molecule.[1]

  • Unfavorable protein-protein interactions at the interface between the POI and the E3 ligase.[1]

  • Inappropriate linker length or rigidity in a bifunctional molecule, which fails to orient the binding partners optimally.[1][]

This can inhibit the formation of a stable and productive ternary complex, ultimately reducing the efficiency of the desired biological outcome, such as protein degradation.[1]

Q2: What are the common indicators that steric hindrance may be negatively impacting my experiment?

A2: Several signs can point towards steric hindrance issues in your ternary complex formation experiments:

  • Weak or undetectable ternary complex formation: Biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) show little to no signal for the ternary complex.[1]

  • High "Hook Effect": In dose-response assays, a significant decrease in the desired outcome (e.g., protein degradation) is observed at high concentrations of the bifunctional molecule.[1][5] This suggests the formation of unproductive binary complexes (e.g., molecule-target or molecule-ligase) is dominating over the formation of the productive ternary complex, which can be exacerbated by poor cooperativity due to steric clashes.[1]

  • Negative Cooperativity: The binding of one protein partner to the bifunctional molecule hinders the binding of the second protein partner.[1]

  • Poor Degradation Efficiency: In cellular assays, you may observe a high DC50 (half-maximal degradation concentration) and a low Dmax (maximum degradation level), despite having good binary binding affinities of your molecule to both the target protein and the E3 ligase.[1]

Q3: How can the linker in a bifunctional molecule like a PROTAC be optimized to overcome steric hindrance?

A3: The linker is a critical component that dictates the geometry and stability of the ternary complex.[1][6][7] Optimizing the linker is a key strategy to mitigate steric hindrance.[] Key aspects to consider for linker optimization include:

  • Linker Length: The length of the linker must be carefully balanced. A linker that is too short may cause steric clashes between the two proteins, preventing complex formation.[1][] Conversely, a linker that is too long might lead to unproductive binding modes and reduced degradation efficiency.[]

  • Linker Composition and Flexibility: The chemical makeup of the linker influences its flexibility and physicochemical properties.[][6]

    • Flexible linkers (e.g., those containing polyethylene (B3416737) glycol (PEG) chains) can provide greater conformational freedom, which may be necessary to achieve a productive ternary complex geometry.[][6] PEG linkers also enhance water solubility.[]

    • Rigid linkers (e.g., those containing aromatic rings or alkynes) can restrict the conformational freedom of the molecule.[][7] This can be advantageous if it pre-organizes the molecule into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[7]

  • Attachment Point: The point at which the linker is attached to the ligands for the target protein and the E3 ligase can significantly alter the relative orientation of the two proteins in the ternary complex. Experimenting with different attachment points can help identify an orientation that minimizes steric clashes and promotes favorable protein-protein interactions.[1]

Troubleshooting Guides

Problem 1: Low or No Detectable Ternary Complex Formation

Possible Cause: Steric clashes are preventing the stable association of the three components.

Troubleshooting Steps:

  • Modify the Linker:

    • Vary Linker Length: Synthesize and test a series of molecules with varying linker lengths (e.g., from short alkyl chains to longer PEG chains).[]

    • Alter Linker Rigidity: Introduce rigid or flexible elements into the linker to explore different conformational spaces.[][7]

    • Change Linker Attachment Point: Modify the exit vector of the linker from one or both of the protein-binding ligands.[1]

  • Protein Engineering:

    • If structurally feasible, introduce mutations at the protein-protein interface to remove bulky residues that may be causing steric clashes. This should be guided by structural data or computational modeling.

  • Computational Modeling:

    • Utilize molecular docking and modeling to predict the three-dimensional structure of the ternary complex.[1][8][9] This can help to visualize potential steric clashes and guide the rational design of new molecules with improved geometries.[1]

Problem 2: Significant "Hook Effect" Observed in Cellular Assays

Possible Cause: At high concentrations, the formation of binary complexes is favored over the formation of the productive ternary complex, often due to poor cooperativity exacerbated by steric hindrance.[1]

Troubleshooting Steps:

  • Improve Cooperativity: The "hook effect" can be lessened by enhancing the positive cooperativity of the ternary complex.[1] This means that the interaction between the two proteins in the complex stabilizes the binding of the bifunctional molecule.

    • Structure-Guided Design: Use structural information (from X-ray crystallography, cryo-EM, or computational models) to identify opportunities to introduce favorable protein-protein interactions at the ternary complex interface through modifications to your molecule.[8]

    • Linker Optimization: A well-designed linker can facilitate favorable protein-protein interactions, leading to increased positive cooperativity.[7]

  • Dose-Response Analysis:

    • Carefully titrate the concentration of your compound over a wide range to identify the optimal concentration for ternary complex formation and subsequent biological activity before the "hook effect" becomes dominant.[1][5]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data illustrating the impact of linker length on ternary complex formation and protein degradation.

PROTAC IDLinker TypeLinker Length (atoms)Ternary Complex Affinity (Kd, nM)Cellular Degradation (DC50, nM)Maximum Degradation (Dmax, %)
PROTAC-1Alkyl850085035
PROTAC-2Alkyl1215020075
PROTAC-3PEG16506095
PROTAC-4PEG2012018080

This table illustrates a common trend where an optimal linker length and composition (in this case, a 16-atom PEG linker) results in the strongest ternary complex affinity and the most potent cellular degradation.

Key Experimental Protocols

Protocol 1: Two-Step Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation in Cells

This method is used to confirm the formation of a ternary complex within a cellular environment.[10]

1. Cell Culture and Transfection:

  • Culture cells (e.g., HEK293T) to an appropriate confluency.
  • Transfect cells with plasmids expressing tagged versions of your proteins of interest (e.g., Flag-tagged POI and HA-tagged E3 ligase).[10]

2. Cell Lysis and First Immunoprecipitation:

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.
  • Incubate the cell lysate with magnetic beads conjugated to an antibody against the first tag (e.g., anti-Flag beads). This will pull down the first protein and any interacting partners.[10]

3. Elution:

  • Elute the protein complexes from the beads. A gentle elution using a competitive peptide (e.g., Flag peptide) is recommended to preserve the integrity of the complex.[10]

4. Second Immunoprecipitation:

  • Incubate the eluted sample with magnetic beads conjugated to an antibody against the second tagged protein (e.g., anti-HA beads).[10]

5. Western Blot Analysis:

  • Elute the final complexes and analyze the components by Western blotting using antibodies against all three expected components of the ternary complex (e.g., anti-Flag, anti-HA, and an antibody against the third partner if applicable).[10]

Protocol 2: Isothermal Titration Calorimetry (ITC) to Determine Ternary Complex Thermodynamics

ITC measures the heat changes that occur upon molecular interactions, providing information on binding affinity, stoichiometry, and thermodynamics.[11]

1. Sample Preparation:

  • Prepare purified solutions of the target protein, the E3 ligase, and the bifunctional molecule in the same buffer to minimize buffer mismatch effects.
  • For poorly soluble molecules, detergent solubilization may be employed.[11]

2. Binary Titrations:

  • Titrate the bifunctional molecule into a solution of the target protein to determine the binary binding affinity (Kd1).[1]
  • Titrate the bifunctional molecule into a solution of the E3 ligase to determine the second binary binding affinity (Kd2).[1]

3. Ternary Complex Titration:

  • To measure the affinity of the bifunctional molecule for the pre-formed protein-protein complex, titrate the molecule into a solution containing both the target protein and the E3 ligase.[1]

4. Data Analysis:

  • Analyze the ITC data to determine the thermodynamic parameters of binding. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.[11]

Visualizations

Ternary_Complex_Formation_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC Bifunctional Molecule (e.g., PROTAC) PROTAC->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasomal_Degradation Proteasomal Degradation of POI Ubiquitination->Proteasomal_Degradation

Caption: Signaling pathway for PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low Ternary Complex Formation Observed Check_Binary Check Binary Affinities (POI & E3 Ligase) Start->Check_Binary Are_Affinities_Good Affinities > 1µM? Check_Binary->Are_Affinities_Good Improve_Ligands Improve Ligand Binding Are_Affinities_Good->Improve_Ligands Yes Suspect_Steric_Hindrance Suspect Steric Hindrance Are_Affinities_Good->Suspect_Steric_Hindrance No Test_New_Molecules Synthesize & Test New Molecules Improve_Ligands->Test_New_Molecules Linker_Mod Linker Modification Strategy Suspect_Steric_Hindrance->Linker_Mod Comp_Model Computational Modeling Suspect_Steric_Hindrance->Comp_Model Protein_Eng Protein Engineering Suspect_Steric_Hindrance->Protein_Eng Linker_Mod->Test_New_Molecules Comp_Model->Linker_Mod Protein_Eng->Test_New_Molecules Success Successful Ternary Complex Formation Test_New_Molecules->Success

Caption: Troubleshooting workflow for low ternary complex formation.

Linker_Optimization_Strategy cluster_evaluation Evaluation Start Linker Optimization Length Vary Length (e.g., 8-20 atoms) Start->Length Flexibility Vary Flexibility (Alkyl vs. PEG) Start->Flexibility Attachment Change Attachment Point (Exit Vector) Start->Attachment Biophysical Biophysical Assays (SPR, ITC) Length->Biophysical Flexibility->Biophysical Attachment->Biophysical Cellular Cellular Assays (Degradation) Biophysical->Cellular

Caption: Logical relationship for linker optimization strategy.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Acetate-PEG2-Propanol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the coupling of Methyl acetate-PEG2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for coupling this compound?

The coupling of this compound is a transesterification reaction. In this reaction, the propanol (B110389) hydroxyl group of the PEG2-propanol molecule reacts with methyl acetate (B1210297) to form a new ester linkage, releasing methanol (B129727) as a byproduct.[1][2][3] This process is typically catalyzed by an acid or a base.

Q2: What are the key parameters to consider when optimizing the reaction?

The key parameters to optimize for a successful coupling reaction include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.[2][4][5] The removal of the methanol byproduct is also crucial to drive the reaction equilibrium towards the product.[1]

Q3: What are some common catalysts used for this type of transesterification?

A variety of catalysts can be employed for the transesterification of methyl acetate with an alcohol. These can be broadly categorized as:

  • Homogeneous Catalysts: These include strong acids like sulfuric acid and ionic liquids.[2]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are often used and can simplify purification.[1][5]

  • Basic Catalysts: Alkaline catalysts like sodium alkoxide or alkali metal hydroxides can also be effective.[4]

  • Coupling Agents: For related esterification reactions involving a carboxylic acid and an alcohol, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used.[6][7]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as:

  • Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to track the disappearance of starting materials and the appearance of the product.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the formation of the new ester bond and the disappearance of the starting materials.

Q5: What are the common side reactions to be aware of?

Potential side reactions include:

  • Incomplete reaction: The reaction may not go to completion, resulting in a mixture of starting materials and product.

  • Hydrolysis: If water is present in the reaction mixture, the ester product can be hydrolyzed back to the starting materials.

  • Side reactions of the PEG chain: Depending on the reaction conditions, the polyethylene (B3416737) glycol chain itself could potentially undergo side reactions, although this is less common under typical transesterification conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Catalyst: The chosen catalyst may not be active enough for the reaction. 2. Unfavorable Reaction Equilibrium: The reaction may have reached equilibrium with a low product concentration. 3. Low Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. 5. Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back to the reactants.1. Catalyst Screening: Test different types of catalysts (acidic, basic, solid-supported) to find the most effective one.[1][2][4] 2. Byproduct Removal: Remove the methanol byproduct as it is formed, for example, by using a Dean-Stark apparatus or by performing the reaction under vacuum.[1] 3. Increase Temperature: Gradually increase the reaction temperature to enhance the reaction rate, while monitoring for potential side reactions.[4][5] 4. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion. 5. Anhydrous Conditions: Ensure all reactants and solvents are dry before starting the reaction.
Formation of Impurities 1. Side Reactions: Undesired side reactions may be occurring under the chosen reaction conditions. 2. Degradation of Reactants or Product: The reactants or the product may be degrading at the reaction temperature.1. Optimize Reaction Conditions: Adjust the temperature, catalyst, and reaction time to minimize side reactions. 2. Lower Reaction Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer period.
Difficulty in Product Purification 1. Similar Physical Properties: The product may have similar boiling point or polarity to the starting materials or byproducts, making separation difficult. 2. Catalyst Residue: Homogeneous catalysts can be difficult to remove from the reaction mixture.1. Chromatographic Purification: Utilize column chromatography with an appropriate stationary and mobile phase to separate the product. 2. Use Heterogeneous Catalyst: Employ a solid-supported catalyst that can be easily filtered off at the end of the reaction.[1]

Experimental Protocols

Protocol 1: Transesterification using a Solid Acid Catalyst

This protocol is based on methods for the transesterification of methyl acetate with alcohols using a solid acid catalyst.[1][5]

  • Reactant Preparation: Ensure this compound and methyl acetate are anhydrous.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a molar excess of methyl acetate (e.g., 1:5 to 1:10 molar ratio).

  • Catalyst Addition: Add a solid acid catalyst, such as Amberlyst-15, at a loading of 5-10% by weight of the limiting reactant.

  • Reaction: Heat the mixture to a temperature between 70-120°C with vigorous stirring.[4][8] The reaction can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: Remove the excess methyl acetate and methanol byproduct under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Esterification using DCC/DMAP Coupling

This protocol is adapted from general procedures for the esterification of alcohols with carboxylic acids using DCC and DMAP.[6][7] Note that this would be for coupling a carboxylic acid derivative of PEG with propanol, a related reaction.

  • Reactant Preparation: Dissolve the carboxylic acid-terminated PEG and this compound in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents) to the solution.

  • Coupling Agent: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the DCC solution to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Wash the filtrate with dilute acid (e.g., 0.5 N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Transesterification of Methyl Acetate with Alcohols

Parameter Condition Range Reference(s)
Catalyst Solid Acid (e.g., Amberlyst-15), Ionic Liquids, Alkaline Catalysts (e.g., KOH)[1][2][4][5]
Temperature 70 - 160 °C[4][8]
Pressure Atmospheric or reduced pressure to remove methanol[4]
Molar Ratio (Methyl Acetate:Alcohol) 1:1 to 10:1 (excess methyl acetate drives the reaction)[1][4]
Reaction Time 1 - 10 hours[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Anhydrous Reactants (this compound, Methyl Acetate) Setup Reaction Setup (Flask, Stirrer, Condenser) Reactants->Setup Catalyst Catalyst (e.g., Solid Acid) Catalyst->Setup Heating Heating (70-120°C) Setup->Heating Monitoring Reaction Monitoring (TLC, GC) Heating->Monitoring Filtering Catalyst Removal (Filtration) Monitoring->Filtering Reaction Complete Evaporation Solvent & Byproduct Removal (Reduced Pressure) Filtering->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the coupling of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low or No Product Yield Cause1 Inefficient Catalyst Start->Cause1 Cause2 Unfavorable Equilibrium Start->Cause2 Cause3 Suboptimal Temperature/Time Start->Cause3 Cause4 Presence of Water Start->Cause4 Solution1 Screen Different Catalysts Cause1->Solution1 Solution2 Remove Methanol Byproduct Cause2->Solution2 Solution3 Optimize Temp. & Time Cause3->Solution3 Solution4 Use Anhydrous Conditions Cause4->Solution4

Caption: Troubleshooting logic for low product yield in the coupling reaction.

References

Technical Support Center: PEGylated Compound Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing immunogenicity concerns related to PEGylated compounds. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PEGylated therapeutic shows reduced efficacy and rapid clearance after the first dose. What is happening?

A: You are likely observing the Accelerated Blood Clearance (ABC) phenomenon . This is a significant challenge where repeated administration of a PEGylated compound leads to its rapid removal from circulation, reducing therapeutic efficacy.[1][2]

  • Cause: The first dose of the PEGylated agent can induce the production of anti-PEG antibodies, primarily Immunoglobulin M (IgM).[1][3] Upon subsequent administration, these anti-PEG IgM antibodies bind to the PEGylated compound. This binding activates the classical complement pathway, leading to opsonization (marking for destruction) and rapid uptake by macrophages, especially Kupffer cells in the liver.[2][4][5]

  • Troubleshooting Steps:

    • Confirm Anti-PEG Antibodies: The first step is to verify the presence of anti-PEG IgM and/or IgG in your experimental subjects' serum or plasma. See the detailed ELISA protocol in Q3 .

    • Analyze Dosing Schedule: The ABC phenomenon is highly dependent on the dosing interval, often occurring when the gap between the first and second dose is between 5 and 21 days.[3] Consider altering the dosing frequency in your experimental design.

    • Review Formulation Characteristics: Physicochemical properties of your PEGylated compound, such as the molecular weight of the PEG, particle size, and PEG surface density, can influence its immunogenicity.[6] PEGs with higher molecular weights (e.g., >20 kDa) tend to be more immunogenic.[6][7]

Q2: We detected anti-PEG antibodies in subjects before they were ever treated with our PEGylated drug. Is this possible?

A: Yes, this is a well-documented phenomenon known as pre-existing anti-PEG antibodies .[8][9] The immune system can be sensitized to PEG through exposure to the polymer in numerous consumer products.

  • Common Sources of PEG Exposure: PEG is a common ingredient in cosmetics, processed foods, toothpaste, and over-the-counter medications.[10][11] This repeated environmental exposure can lead to the generation of low levels of anti-PEG antibodies in a significant portion of the general population.[10]

  • Prevalence: Studies have shown a wide range in the prevalence of pre-existing anti-PEG antibodies. One comprehensive study found detectable levels in approximately 72% of contemporary human samples, although most were at low levels.[8][12][13] Only about 7% of individuals had anti-PEG IgG levels over 500 ng/mL.[8][12]

Data Summary: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population
Study Population Antibody Isotype Prevalence (%) Key Findings
Contemporary DonorsIgG only18%IgG2 was the predominant subclass.[8][12]
IgM only25%A significant portion of the population has IgM.[8][12]
Both IgG & IgM30%Total prevalence of detectable antibodies was ~72%.[8][12]
Historical (1970-1999)Any (IgG or IgM)~56%Suggests that anti-PEG antibodies are a longstanding phenomenon.[8][12]
  • Implication: The presence of these pre-existing antibodies, particularly at high titers, can lead to the ABC phenomenon or hypersensitivity reactions even upon the very first administration of a therapeutic PEGylated drug.[9][14] This underscores the importance of screening for anti-PEG antibodies in preclinical and clinical settings.[8]

Q3: How can I reliably detect and quantify anti-PEG antibodies in my experimental samples?

A: The most common method is a specialized Enzyme-Linked Immunosorbent Assay (ELISA). A direct binding ELISA is often used to screen for the presence of these antibodies.

Detailed Protocol: Direct ELISA for Anti-PEG IgG/IgM Detection

This protocol is a generalized methodology based on common practices.[15][16][17] Optimization is crucial for specific sample types and reagents.

1. Plate Coating:

  • Prepare a coating solution of a PEGylated molecule (e.g., NH2-mPEG5000 or mPEG-BSA) at a concentration of 10-20 µg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.
  • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
  • Incubate overnight at 4°C or for 2-4 hours at 37°C.

2. Washing:

  • Aspirate the coating solution from the wells.
  • Wash the plate 3 times with 300 µL per well of Wash Buffer (PBS containing 0.05% Tween-20).

3. Blocking:

  • Add 300 µL of Blocking Buffer (e.g., 1% milk or 1% BSA in PBS) to each well to prevent non-specific binding.[16]
  • Incubate for 1-2 hours at room temperature.

4. Sample Incubation:

  • Wash the plate 3 times as described in step 2.
  • Dilute your test samples (serum or plasma) and controls (positive and negative) in Blocking Buffer. A starting dilution of 1:50 or 1:100 is common.[15]
  • Add 100 µL of the diluted samples and controls to the appropriate wells.
  • Incubate for 1-2 hours at room temperature.[18]

5. Detection Antibody Incubation:

  • Wash the plate 5 times with Wash Buffer.
  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that targets the specific isotype you are measuring (e.g., anti-human IgG-HRP or anti-mouse IgM-HRP), diluted in Blocking Buffer according to the manufacturer's instructions.
  • Incubate for 1 hour at room temperature.[18]

6. Development & Reading:

  • Wash the plate 5-6 times with Wash Buffer to remove any unbound detection antibody.
  • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
  • Stop the reaction by adding 100 µL of Stop Solution (e.g., 1 M H₂SO₄). The color will change from blue to yellow.
  • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[15]

Specificity Control (Competition Assay): To confirm that the signal is specific to PEG, pre-incubate a replicate of a positive sample with a high concentration of free PEG (e.g., diol-PEG) or the PEGylated liposome (B1194612) before adding it to the coated plate. A significant reduction (>90%) in the signal confirms specificity.[16]

Visual Guides and Workflows

Mechanism of Anti-PEG Antibody Formation

The immune response to PEGylated compounds can be initiated through two main pathways, leading to the production of different antibody isotypes.

G cluster_0 Thymus-Independent Pathway cluster_1 Thymus-Dependent Pathway PEG_multi Multivalent PEG Structure (e.g., on Nanoparticle) MZ_B_Cell Marginal Zone B-Cell PEG_multi->MZ_B_Cell Direct Activation Plasma_Cell_M Plasma Cell MZ_B_Cell->Plasma_Cell_M IgM Anti-PEG IgM (Primary Response) Plasma_Cell_M->IgM PEG_protein PEG-Protein Conjugate B_Cell B-Cell PEG_protein->B_Cell Internalization APC Antigen Presentation B_Cell->APC Plasma_Cell_G Plasma Cell B_Cell->Plasma_Cell_G TFH_Cell Follicular Helper T-Cell APC->TFH_Cell Interaction TFH_Cell->B_Cell Help Signal IgG Anti-PEG IgG (Class Switching, Memory) Plasma_Cell_G->IgG

Caption: Immune pathways for anti-PEG antibody generation.[3][4]

Experimental Workflow: Immunogenicity Assessment

A systematic approach is required to assess and mitigate the immunogenicity risk of a novel PEGylated compound.

G A 1. In Silico & In Vitro Analysis B 2. Pre-clinical Animal Studies (Single & Repeat Dosing) A->B C 3. Sample Collection (Serum/Plasma at multiple timepoints) B->C D 4. Anti-PEG Antibody Screening (ELISA) C->D E Is Signal Positive? D->E F 5. Confirmatory Assay (Competition/Specificity Test) E->F Yes K Low Immunogenicity Risk E->K No G Is Signal Specific? F->G H 6. Antibody Titer & Isotyping (IgM vs. IgG) G->H Yes G->K No I 7. Neutralizing Antibody Assay (Cell-based or PK study) H->I J 8. Risk Assessment & Mitigation I->J

Caption: Tiered workflow for assessing immunogenicity.

Q4: What are the primary strategies to mitigate the immunogenicity of PEGylated compounds?

A: Mitigation strategies can be broadly categorized into modifying the PEG molecule itself, altering the formulation or dosing regimen, and using immunosuppressive co-therapies.

  • Modifying the PEG Structure:

    • Terminal Group Modification: The methoxy (B1213986) group at the terminus of many PEGs is a key antigenic site.[11] Replacing it with a hydroxyl (-OH) or other groups can reduce antibody binding.[7]

    • Altering PEG Architecture: Using branched or "brush-like" polymers instead of linear PEG can create better shielding of the core therapeutic molecule.[7]

    • Using Alternative Polymers: Exploring alternatives to PEG, such as polycarboxybetaine (PCB) lipids or other hydrophilic polymers, is an active area of research.[7]

  • Formulation and Dosing Strategies:

    • Route of Administration: Intramuscular or subcutaneous injections may be less immunogenic than intravenous administration for some formulations as they can create a depot effect.[5][7]

    • Pre-dosing with Free PEG: Administering a dose of high molecular weight (e.g., 40 kDa) "empty" or free PEG before the therapeutic can saturate pre-existing antibodies, preventing them from binding to the drug.[5][19]

  • Immunosuppressive Co-therapies:

    • For some therapeutics, co-administration of immunosuppressive drugs like methotrexate (B535133) or rapamycin (B549165) can dampen the overall immune response, including the formation of anti-PEG antibodies.[5]

Logical Relationships of Mitigation Strategies

G cluster_0 Polymer Modification cluster_1 Dosing Strategy cluster_2 Co-Therapy center Mitigating PEG Immunogenicity A1 Change End-Group (e.g., Hydroxyl) center->A1 A2 Use Branched PEG center->A2 A3 Use Alternative Polymer (e.g., PCB) center->A3 B1 Alter Route (e.g., IM vs. IV) center->B1 B2 Pre-dose with Free PEG center->B2 C1 Immunosuppressants (e.g., Methotrexate) center->C1

References

Technical Support Center: Purification of Methyl Acetate-PEG2-Propanol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl acetate-PEG2-propanol conjugates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A1: Following the synthesis of a this compound conjugate, the crude mixture typically contains the desired product along with several process-related impurities. These include unreacted starting materials such as excess PEG2 linker and unconjugated propanol (B110389), as well as byproducts from the conjugation reaction. The reaction solvent (e.g., DMSO) may also be present.

Q2: What is the most effective purification strategy to start with for this type of conjugate?

A2: For a small molecule conjugate like this compound, a two-step chromatographic approach is highly recommended.

  • Size Exclusion Chromatography (SEC): This should be the initial step to efficiently remove small molecular weight impurities like unreacted propanol, salts, and reaction solvents. SEC separates molecules based on their hydrodynamic radius.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique should follow SEC to separate the target conjugate from unreacted PEG2 linker and other closely related hydrophobic impurities.[][2] RP-HPLC separates molecules based on differences in their polarity and hydrophobicity.[]

Q3: My conjugate does not have a strong UV chromophore. How can I detect it during HPLC purification?

A3: Polyethylene glycol (PEG) itself lacks a significant UV chromophore, which makes UV-Vis detection challenging.[3] For reliable detection of your conjugate, universal detectors are recommended. Options include:

  • Evaporative Light Scattering Detector (ELSD): This is a common choice for compounds that do not absorb UV radiation.[4][]

  • Charged Aerosol Detector (CAD): CAD offers sensitive, near-universal detection for any non-volatile analyte.[3][6]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer not only provides detection but also confirms the mass of the conjugate, offering an extra layer of verification.[4]

  • Refractive Index Detector (RID): While an option, RID is often less sensitive and is not compatible with gradient elution methods, limiting its utility.[4][7]

Q4: Is Ion Exchange Chromatography (IEX) a suitable method for this conjugate?

A4: Ion Exchange Chromatography (IEX) separates molecules based on their net charge.[] Since the this compound conjugate is a neutral molecule, IEX is generally not a suitable primary purification method. However, it could be effective if the starting materials or significant byproducts are charged, allowing for their removal from the main product stream. The PEG chains can also shield charges on a molecule, altering its interaction with IEX resins.[][8]

Troubleshooting Guide

Below is a workflow to help you navigate the purification process and address common issues.

G cluster_start Start: Crude Reaction Mixture cluster_step1 Step 1: Bulk Removal of Small Impurities cluster_step2 Step 2: High-Resolution Purification cluster_end Finish: Pure Product start Crude Product (Conjugate, Unreacted PEG2, Unreacted Propanol, Salts) sec Size Exclusion Chromatography (SEC) or Dialysis / Diafiltration start->sec sec_check Analyze Fractions: Are small impurities (propanol, salts) removed? sec->sec_check sec_check->sec No (Optimize SEC column/conditions) rphplc Reverse-Phase HPLC (RP-HPLC) sec_check->rphplc Yes rphplc_check Analyze Fractions: Is conjugate separated from unreacted PEG2? rphplc->rphplc_check rphplc_check->rphplc No (Optimize RP-HPLC gradient/column) end Pure Conjugate rphplc_check->end Yes

Caption: Decision workflow for purifying this compound conjugates.

Problem: I still have unreacted propanol and salts in my sample after the first purification step.

  • Cause: If using Size Exclusion Chromatography (SEC), the selected column may have an inappropriate pore size or length for adequate separation. If using dialysis, the molecular weight cutoff (MWCO) of the membrane might be too large, or the dialysis time and buffer volume were insufficient.[9]

  • Solution:

    • For SEC: Choose a column with a smaller pore size to better resolve small molecules from your larger conjugate.[9] A longer column can also increase resolution. Ensure the sample volume does not exceed 30% of the column bed volume for optimal separation.[10]

    • For Dialysis: Use a membrane with a smaller MWCO that is appropriate for retaining your conjugate while allowing small molecules to pass through. Increase the dialysis duration and perform at least three buffer exchanges using a buffer volume that is at least 100 times your sample volume.[9]

Problem: My RP-HPLC chromatogram shows a single broad peak containing both my conjugate and unreacted PEG2.

  • Cause: Peak broadening for PEGylated molecules can be due to non-optimal chromatographic conditions.[4] The hydrophobicity difference between your conjugate and the unreacted PEG2 may not be sufficient for separation under the current conditions.

  • Solution:

    • Optimize the Gradient: Use a shallower gradient of your organic solvent (e.g., acetonitrile). A slow gradient from 10-50% over 30 minutes or more can often resolve species with similar hydrophobicities.[11]

    • Change the Stationary Phase: A C18 column is a good starting point, but a C8 or C4 column, which is less hydrophobic, may provide different selectivity and better separation.[2][4]

    • Increase Column Temperature: Running the column at an elevated temperature (e.g., 45-60°C) can improve peak shape and resolution for PEGylated compounds.[2]

Problem: The recovery of my conjugate from the RP-HPLC column is very low.

  • Cause: PEGylated compounds, especially those with longer PEG chains, can be "sticky" and may adsorb irreversibly to the chromatography resin, particularly on C18 columns.

  • Solution:

    • Switch to a Less Hydrophobic Column: Try a C4 or C8 column, as these have shorter alkyl chains and may reduce non-specific binding.

    • Elevate Temperature: Increasing the column temperature can often improve recovery.

    • Check Sample Solubility: Ensure your conjugate is fully soluble in the mobile phase. If it is precipitating on the column, you may need to adjust the mobile phase composition or add solubilizing agents.[10]

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniquePrinciplePrimary UseAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volume (size)[]Removal of small molecules (salts, unconjugated propanol) from the larger conjugate.[]Fast, robust, good for buffer exchange.[12]May not resolve species of similar size (e.g., conjugate vs. unreacted PEG2).[13]
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicity[]Separation of the conjugate from unreacted PEG2 and other hydrophobic impurities.[2]High resolution, can separate molecules of similar size but different polarity.[2]Can lead to low recovery for very hydrophobic or "sticky" molecules; requires organic solvents.
Dialysis / Diafiltration Separation by size via a semi-permeable membrane[9]Bulk removal of small impurities (salts, solvents).[9]Can handle large sample volumes, gentle on the product.[9]Slow, may not provide complete removal of impurities, potential for sample loss.[9]

Table 2: Typical Starting Conditions for RP-HPLC Purification

ParameterRecommended Starting ConditionNotes for Optimization
Column C18, 3-5 µm particle size[2][4]Try C8 or C4 if recovery is low or selectivity needs to be altered.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a good ion-pairing agent that improves peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[11]Methanol can be used as an alternative to acetonitrile (B52724) for different selectivity.
Gradient 10-50% B over 30 minutes[11]Make the gradient shallower to improve resolution of closely eluting peaks.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A slower flow rate can sometimes improve resolution.[9]
Temperature Ambient or 45°C[2]Increasing temperature can improve peak shape and recovery.
Detection ELSD, CAD, or MS[3][4]Required due to the poor UV absorbance of PEG.[]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the initial cleanup of the crude reaction mixture to remove small molecular weight impurities.

  • Column and System Preparation:

    • Select an appropriate SEC column with an exclusion limit suitable for separating your conjugate (MW > ~500 g/mol ) from small molecules (MW < 100 g/mol ). A column like a Sephadex G-25 is often a good choice.[10]

    • Equilibrate the column with at least two column volumes of a suitable, degassed buffer (e.g., phosphate-buffered saline or ammonium (B1175870) bicarbonate if lyophilization is required).

  • Sample Preparation:

    • Ensure your crude sample is fully dissolved in the equilibration buffer. Centrifuge or filter the sample (0.22 µm filter) to remove any particulate matter.

  • Chromatography:

    • Inject the sample onto the column. The recommended sample volume should not exceed 30% of the total column bed volume.[10]

    • Begin isocratic elution with the equilibration buffer at a flow rate recommended by the column manufacturer.

    • Collect fractions. The conjugate should elute in the initial fractions (void volume), while smaller impurities like salts and unconjugated propanol will elute later.

  • Analysis:

    • Analyze the collected fractions using an appropriate method (e.g., TLC, HPLC-ELSD/MS) to identify which fractions contain the purified conjugate.

    • Pool the relevant fractions for the next purification step.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is for the high-resolution separation of the conjugate from unreacted PEG2.

  • Column and System Preparation:

    • Install a C18 column (e.g., 4.6 x 250 mm, 5 µm) and equilibrate the system with your starting mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Set the column temperature, if desired (e.g., 45°C).

    • Ensure your chosen detector (ELSD, CAD, or MS) is warmed up and stabilized.

  • Sample Preparation:

    • Dissolve the pooled, SEC-purified fractions in a solvent compatible with the initial mobile phase. If the sample is in an aqueous buffer, it can often be injected directly.

  • Chromatography:

    • Inject the sample.

    • Run a linear gradient optimized for your separation (see Table 2 for a starting point). For example, a gradient of 10% to 50% Mobile Phase B over 30 minutes.

    • Hold at a high percentage of Mobile Phase B for several minutes to wash the column, then return to initial conditions to re-equilibrate.

    • Collect fractions based on the detector signal.

  • Analysis and Recovery:

    • Analyze the collected fractions to confirm the purity and identity of the desired product.

    • Pool the pure fractions.

    • Remove the organic solvent (e.g., via rotary evaporation or lyophilization) to obtain the final purified conjugate.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating Methyl acetate-PEG2-propanol in the Context of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the selection of a suitable linker is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comparative analysis of Methyl acetate-PEG2-propanol, a short-chain functionalized polyethylene (B3416737) glycol (PEG) linker, against other commonly employed PROTAC linkers. While direct head-to-head experimental data for PROTACs utilizing this compound is not extensively available in the public domain, this document will leverage established principles of linker design and performance data from analogous linker classes to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, chemical composition, rigidity, and attachment points are all critical parameters that must be optimized for each specific POI and E3 ligase pair.

Comparing this compound to Other Linker Classes

This compound represents a class of short, hydrophilic, and flexible linkers. Its structure, featuring a PEG2 unit, provides a degree of water solubility, which can be advantageous for the overall properties of the PROTAC molecule. The terminal methyl acetate (B1210297) and propanol (B110389) functionalities offer potential points for conjugation to the POI and E3 ligase ligands.

General Properties of Linker Classes:
Linker ClassKey CharacteristicsAdvantagesDisadvantages
Short-chain Functionalized PEG (e.g., this compound) Hydrophilic, flexible, defined length.May improve aqueous solubility; precise length allows for fine-tuning of ternary complex geometry.High flexibility can lead to an entropic penalty upon binding; potential for reduced cell permeability compared to more lipophilic linkers.
Longer-chain PEG Highly hydrophilic, flexible.Significantly improves solubility of hydrophobic molecules; can span larger distances between POI and E3 ligase.Can negatively impact cell permeability; may lead to unproductive binding modes if too long.
Alkyl Chains Hydrophobic, flexible.Synthetically straightforward; can enhance cell permeability.Poor aqueous solubility; can contribute to non-specific binding.
Rigid Linkers (e.g., containing cyclic structures) Conformational constraint.Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity; may improve metabolic stability.More synthetically challenging; lack of flexibility can hinder the formation of a productive ternary complex.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker type and length on these key parameters for different protein targets. It is important to note that the optimal linker is target-dependent and must be empirically determined.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
Linker TypeLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells[1]
PEG-based9~50%>10
PEG-based12~75%~5
PEG-based 16 ~95% ~1
PEG-based19~70%~5
PEG-based21~60%>10

This data highlights that for ERα degradation, a 16-atom linker was optimal, with shorter or longer linkers showing reduced efficacy.

Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)[1][2]
Alkyl/Ether< 12No degradation-
Alkyl/Ether 21 3 96%
Alkyl/Ether2929276%

This study on TBK1 demonstrates a clear requirement for a minimum linker length to induce degradation, with a 21-atom linker being the most potent.

Table 3: Comparison of Linker Composition on Cereblon (CRBN) Degradation
Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

This example illustrates that not only the length but also the chemical composition of the linker can have a profound impact on degradation efficacy.[3]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)

These assays are used to measure the binding affinity and kinetics of the PROTAC to the POI and E3 ligase, and to assess the cooperativity of ternary complex formation.

  • Immobilization: Immobilize the E3 ligase or the POI onto an SPR sensor chip.

  • Binding Analysis: Inject the PROTAC over the sensor surface to measure the binary interaction.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the other protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD). Cooperativity can be calculated by comparing the binding affinity of the PROTAC to one protein in the presence and absence of the other.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

Caption: Western Blot Experimental Workflow.

Linker_Design_Logic cluster_properties Linker Properties cluster_performance Performance Metrics Linker PROTAC Linker (e.g., this compound) Length Length Linker->Length Composition Composition (PEG, Alkyl, etc.) Linker->Composition Flexibility Flexibility Linker->Flexibility Properties Physicochemical Properties Performance PROTAC Performance Ternary_Complex Ternary Complex Formation Length->Ternary_Complex Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility->Ternary_Complex Solubility->Permeability Degradation Degradation (DC50, Dmax) Permeability->Degradation Ternary_Complex->Degradation

Caption: Logical Relationship of Linker Properties.

Conclusion

The choice of linker is a critical step in the design of a successful PROTAC. While this guide has provided a framework for comparing this compound to other linker classes, the optimal linker for any given target and E3 ligase combination must be determined empirically. The provided data on longer PEG and alkyl/ether linkers demonstrates the profound impact of linker length and composition on degradation efficacy. For a novel linker such as this compound, a systematic evaluation of its performance in a relevant biological system is essential. The experimental protocols and logical frameworks presented here offer a robust starting point for researchers to undertake such an evaluation and to rationally design the next generation of potent and selective protein degraders.

References

Validating On-Target Activity: A Comparative Guide for a Novel BRD4 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target activity of a novel, hypothetical Proteolysis Targeting Chimera (PROTAC), "BRD4-linker-PROTAC," which utilizes a Methyl acetate-PEG2-propanol linker to target the epigenetic reader protein BRD4 for degradation. The performance of BRD4-linker-PROTAC is objectively compared with well-characterized BRD4-targeting PROTACs, dBET1 and MZ1, supported by established experimental data and detailed protocols.

Introduction to PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[3][4] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][5] The validation of a PROTAC's on-target activity is a critical step in its development, requiring a suite of orthogonal assays to confirm target engagement, ternary complex formation, and selective protein degradation.[6]

This guide focuses on the validation of a hypothetical PROTAC, BRD4-linker-PROTAC, which is designed to degrade BRD4, a key regulator of oncogene expression, making it an attractive target in cancer therapy.[7][8]

Comparative Analysis of BRD4 PROTACs

The on-target activity of BRD4-linker-PROTAC is evaluated against the established BRD4 degraders, dBET1 and MZ1. The following tables summarize key quantitative data for these molecules.

PROTAC Target Protein E3 Ligase Recruited DC50 (nM) *Dmax (%) Cell Line Reference
BRD4-linker-PROTAC (Hypothetical) BRD4Cereblon (CRBN)TBDTBDMV4;11-
dBET1 BRD2, BRD3, BRD4Cereblon (CRBN)~100>85MV4;11[9][10]
MZ1 BRD4von Hippel-Lindau (VHL)~10>90HeLa[11]

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.

Target Engagement (IC50, nM) *BRD4-linker-PROTAC (Hypothetical) dBET1 MZ1 Assay Reference
BRD4 Binding TBD430 (EC50)1 (SPR KD)NanoBRET, SPR[3][12]
E3 Ligase Binding TBDComponent of dBET166 (ITC KD)ITC[3]

IC50: Concentration at which 50% of the target is bound.

Experimental Workflows and Protocols

A logical and stepwise approach is essential for the robust validation of a new PROTAC. The following diagram illustrates a typical experimental workflow.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Degradation cluster_2 Phase 3: Specificity and Function TargetEngagement Target Engagement Assays (e.g., NanoBRET) TernaryComplex Ternary Complex Formation (e.g., FRET, SPR) TargetEngagement->TernaryComplex Degradation Protein Degradation Assays (Western Blot, HiBiT) TernaryComplex->Degradation Ubiquitination Ubiquitination Assays Degradation->Ubiquitination Specificity Proteome-wide Specificity (Mass Spectrometry) Ubiquitination->Specificity Functional Functional Assays (e.g., Cell Viability) Specificity->Functional G cluster_0 PROTAC-Mediated Degradation PROTAC BRD4-linker-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degrades Downstream Downregulation of Target Genes (e.g., c-Myc) Degradation->Downstream

References

A Comparative Guide to the Efficacy of Hydrophilic PEGylated Linkers and Hydrophobic Alkyl Chain Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. This guide provides a comprehensive comparison of two distinct linker classes: hydrophilic polyethylene (B3416737) glycol (PEG)ylated linkers, exemplified by structures akin to Methyl acetate-PEG2-propanol, and traditional hydrophobic alkyl chain linkers. By examining their impact on conjugation efficiency, stability, pharmacokinetics, and in vivo efficacy, this document aims to equip researchers with the necessary data to make informed decisions for specific therapeutic applications.

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a key determinant of an ADC's therapeutic success.[1][2][3][][5][6][][][9][10] Its properties can significantly influence the stability, solubility, and overall performance of the conjugate.[1][2][][5][6] Hydrophilic PEGylated linkers and hydrophobic alkyl chain linkers represent two distinct strategies in ADC design, each with a unique set of advantages and disadvantages.[3]

Executive Summary of Key Differences
FeatureHydrophilic PEGylated Linkers (e.g., this compound type)Hydrophobic Alkyl Chain Linkers
Hydrophilicity HighLow
Solubility of ADC Increased, mitigating aggregation, especially with hydrophobic payloads.[3][][11]Can lead to aggregation, particularly with hydrophobic drugs.[3][][11]
Drug-to-Antibody Ratio (DAR) Higher DARs are often achievable without inducing aggregation.[3]Limited DAR to prevent aggregation and maintain solubility.[3]
In Vivo Half-Life Can be significantly extended due to reduced renal clearance.[3][12]Generally results in a shorter half-life.[3]
Plasma Stability High, contributing to a better therapeutic window.Can be high, but the overall ADC may be cleared more rapidly.
Off-Target Toxicity Can be reduced due to improved pharmacokinetics and reduced aggregation.[]Potential for increased off-target toxicity due to hydrophobicity-driven non-specific uptake.[]
Immunogenicity Generally low.May have a higher potential to be immunogenic.

In-Depth Performance Comparison

Pharmacokinetics and In Vivo Efficacy

Experimental data consistently demonstrates the positive impact of PEGylation on the pharmacokinetic profile of ADCs.[3] The hydrophilic nature of PEG linkers can shield the hydrophobic payload, leading to improved solubility and stability of the ADC.[9][11] This shielding effect can reduce the tendency for aggregation, a common issue with highly loaded, hydrophobic ADCs.[11]

A significant advantage of hydrophilic PEGylated linkers is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers.[3][11] This allows for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability.[3] In contrast, hydrophobic linkers like those based on simple alkyl chains, when combined with hydrophobic payloads, can lead to ADC aggregation, which can increase clearance and reduce efficacy.[3]

Table 1: Comparative Pharmacokinetic Parameters

ParameterADC with Hydrophilic PEGylated LinkerADC with Hydrophobic Alkyl Chain Linker
Clearance (mL/hr/kg) 0.51.2
Half-life (t½) (hours) 15080
Area Under the Curve (AUC) (µg·h/mL) 30001500
Maximum Tolerated Dose (MTD) (mg/kg) 158

Note: The data presented in this table are representative values synthesized from multiple sources comparing hydrophilic and hydrophobic linkers and are intended for illustrative purposes.

Table 2: Comparative In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Tumor Regression (%)
Vehicle Control -00
ADC with Hydrophilic PEGylated Linker 109560
ADC with Hydrophobic Alkyl Chain Linker 106520

Note: The data in this table are representative and illustrate the potential differences in efficacy that can arise from linker choice.

Studies have shown that ADCs with PEGylated linkers can exhibit a wider therapeutic window and greater efficacy in multidrug-resistant cancer cell lines and in vivo tumor xenograft models compared to those with more hydrophobic linkers.[3]

Experimental Protocols

Evaluating the performance of different linkers is a critical step in ADC development. The following are key experiments used to assess linker efficacy and the overall performance of the ADC.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[13]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[13]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[13]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[13] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[13]

In Vivo Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of the ADC in an appropriate animal model.

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[13]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[13]

  • Process the blood samples to isolate plasma.[13]

  • Quantify the concentration of the intact ADC in the plasma samples using a validated analytical method, such as ELISA or LC-MS.

In Vivo Efficacy (Xenograft) Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a relevant cancer model.

Methodology:

  • Implant tumor cells into immunocompromised mice.

  • Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC with hydrophilic linker, ADC with hydrophobic linker).

  • Administer the respective treatments at a defined dose and schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, calculate tumor growth inhibition and assess for complete tumor regressions.

Visualizations

Logical Flow of Linker Impact on ADC Performance

Linker_Impact cluster_Linker Linker Properties cluster_ADC_Properties ADC Physicochemical Properties cluster_InVivo In Vivo Performance Linker_Hydrophilicity Linker Hydrophilicity ADC_Solubility ADC Solubility & Aggregation Propensity Linker_Hydrophilicity->ADC_Solubility DAR Achievable DAR ADC_Solubility->DAR PK Pharmacokinetics (Half-life, Clearance) ADC_Solubility->PK Efficacy Therapeutic Efficacy DAR->Efficacy PK->Efficacy Toxicity Off-Target Toxicity PK->Toxicity Therapeutic_Index Therapeutic Index Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

Caption: Impact of linker hydrophilicity on ADC properties and performance.

Experimental Workflow for Comparing ADC Linker Stability

ADC_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start Synthesize ADCs with Hydrophilic and Hydrophobic Linkers Incubate Incubate ADCs in Plasma (Human, Mouse, Rat) at 37°C Start->Incubate Dose Administer Single IV Dose to Animal Models Start->Dose Sample Collect Aliquots at Multiple Time Points Incubate->Sample Analyze_Invitro Quantify Intact ADC and Released Payload (ELISA, LC-MS) Sample->Analyze_Invitro Data_Invitro Determine In Vitro Deconjugation Rate Analyze_Invitro->Data_Invitro Compare Compare Stability and PK Profiles of Linkers Data_Invitro->Compare Collect_Blood Collect Blood Samples at Various Time Points Dose->Collect_Blood Analyze_Invivo Quantify Intact ADC in Plasma (ELISA, LC-MS) Collect_Blood->Analyze_Invivo Data_Invivo Determine Pharmacokinetic Parameters (t½, Clearance, AUC) Analyze_Invivo->Data_Invivo Data_Invivo->Compare

Caption: Experimental workflow for comparing ADC linker stability.

Conclusion

The selection between a hydrophilic PEGylated linker and a hydrophobic alkyl chain linker is not a one-size-fits-all decision and depends heavily on the specific antibody, payload, and therapeutic goal. However, hydrophilic PEGylated linkers offer significant advantages in improving the pharmaceutical properties of ADCs, particularly when dealing with hydrophobic payloads.[3] Their ability to increase solubility, enable higher drug loading, extend half-life, and improve in vivo efficacy makes them a compelling choice for developing next-generation ADCs with an enhanced therapeutic index.[3] For drug development professionals, a thorough evaluation of different linker technologies is paramount to designing a safe and effective ADC therapeutic.

References

Navigating the Spacer: A Comparative Guide to PEG Linkers in Ternary Complex Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of molecules that induce ternary complex formation, such as Proteolysis Targeting Chimeras (PROTACs), is a paramount challenge. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) chains offer favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2][3] This guide provides a comparative analysis of how different PEG linkers influence the structure and function of ternary complexes, supported by experimental data and detailed protocols.

The linker in a PROTAC is not a passive spacer but an active contributor to the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][4] The length, flexibility, and composition of the linker directly impact the stability of this complex, which in turn correlates with the efficiency of target protein ubiquitination and subsequent degradation.[4]

Quantitative Comparison of Linker Performance

The effectiveness of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes experimental data from studies comparing PROTACs with different PEG linker lengths. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[5]

Target ProteinE3 LigaseLinker Type & LengthDC50 (nM)Dmax (%)Reference
BRD4VHLPEG326>95--INVALID-LINK--
BRD4VHLPEG418>95--INVALID-LINK--
BRD4VHLPEG531>95--INVALID-LINK--
ERαCRBN12-atom (Alkyl/PEG)~1000~50--INVALID-LINK--
ERαCRBN16-atom (Alkyl/PEG)<100>80--INVALID-LINK--
ERαCRBN20-atom (Alkyl/PEG)~500~60--INVALID-LINK--

Note: This table is a synthesis of data presented in various research articles and serves as an illustrative comparison. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data suggests that an optimal linker length is crucial for potent degradation. Both excessively short and long linkers can lead to decreased potency, likely due to steric hindrance or an entropic penalty upon binding, respectively.[4][]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular & Functional Assays cluster_analysis Data Analysis Synthesis Synthesize PROTACs with varying PEG linkers Binding_Assay Binary & Ternary Binding (SPR, ITC, BLI) Synthesis->Binding_Assay Structural_Analysis Structural Analysis (X-ray, Cryo-EM) Binding_Assay->Structural_Analysis Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Ubiquitination_Assay->Phenotypic_Assay Data_Analysis Determine DC50, Dmax, Binding Affinity (Kd) Phenotypic_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Synthesis Optimization

References

A Comparative Guide to In Vivo Efficacy of PROTACs: Formulation & Vehicle Selection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of common formulation strategies for the in vivo administration of Proteolysis Targeting Chimeras (PROTACs). It addresses the critical role of vehicle selection in achieving desired efficacy and provides data from representative preclinical studies.

A key clarification is the role of molecules like "Methyl acetate-PEG2-propanol". This and similar compounds are PEG-based linkers , which are structural components used during the chemical synthesis of PROTAC molecules to connect the target-binding and E3 ligase-binding ligands[1][2][3]. They are not used as formulation vehicles for administering the final PROTAC drug in vivo.

PROTACs often possess challenging physicochemical properties, such as high molecular weight and hydrophobicity, which can lead to low aqueous solubility and poor bioavailability[4][5]. Therefore, selecting an appropriate delivery vehicle is crucial for successful in vivo studies. This guide compares common vehicles used to overcome these challenges.

Quantitative Data Summary: In Vivo PROTAC Studies

The following table summarizes preclinical efficacy data for different PROTACs, highlighting the diverse yet effective vehicle compositions used for their systemic administration.

PROTAC & TargetVehicle CompositionDosing RegimenAnimal ModelKey Efficacy Results & Citation
ARV-110 (Androgen Receptor)Not explicitly detailed in abstracts, but described as an oral PROTAC.Oral, Once DailyCastration-Resistant Prostate Cancer (CRPC) XenograftSignificant tumor growth inhibition. In clinical trial patients, 46% with specific AR mutations showed a ≥50% reduction in Prostate-Specific Antigen (PSA) levels[6].
ARV-471 (Estrogen Receptor)Not explicitly detailed in abstracts, but described as an oral PROTAC.Oral, Once DailyER+/HER2- Breast Cancer XenograftIn clinical trials, demonstrated an average ER degradation of 64% (up to 89%), superior to the current clinical standard, fulvestrant[6].
DT2216 (BCL-XL)Not explicitly detailed, but utilizes a VHL E3 ligase binder.IntravenousHematologic and Solid Tumor XenograftsSelectively degrades BCL-XL protein, inducing apoptosis in cancer cells. Currently in Phase 1 clinical trials[6].
KRAS G12D Degrader 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS50 mg/kg, SubcutaneousAsPC-1 Pancreatic Cancer Xenograft (BALB/c nude mice)Downregulated DUSP4 mRNA levels (a downstream effector of KRAS), with no significant changes in animal body weight observed[7].
ARCC-4 (Androgen Receptor)Amorphous Solid Dispersion (ASD) with HPMCAS or Eudragit® L 100-55Oral(Pharmacokinetic study, not efficacy)ASD formulation significantly increased the aqueous solubility of the PROTAC, maintaining a prolonged supersaturated state, crucial for oral bioavailability[5].
ARV-825 (BRD4)Nanostructured Lipid Carrier (NLC)IntravenousLung Carcinoma Model (in vitro data cited)NLC formulation improved solubility and demonstrated greater cytotoxicity and apoptosis induction compared to the free drug in cell-based assays[5].

Experimental Protocols

Below is a representative protocol for an in vivo efficacy study of a PROTAC, based on common methodologies reported in preclinical research[7].

Animal Model and Tumor Implantation
  • Animal Strain: 6 to 9-week-old immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are commonly used for xenograft studies.

  • Cell Line: A human cancer cell line relevant to the PROTAC's target is selected (e.g., AsPC-1 for a KRAS G12D degrader).

  • Implantation: Approximately 5 x 10⁶ cancer cells are harvested and resuspended in a sterile medium like PBS, often mixed 1:1 with Matrigel. This suspension (typically 100 µL) is injected subcutaneously into the flank of each mouse.

  • Monitoring: Animals are monitored regularly for tumor formation. Studies typically commence when tumors reach a palpable volume (e.g., 80-150 mm³).

PROTAC Formulation and Administration
  • Vehicle Preparation: Due to the poor aqueous solubility of most PROTACs, a multi-component vehicle is required. A widely used formulation is:

    • 5% DMSO (Dimethyl sulfoxide)

    • 30% PEG300 (Polyethylene glycol 300)

    • 5% Tween 80 (Polysorbate 80)

    • 60% Sterile Saline or PBS (Phosphate-Buffered Saline)

  • PROTAC Formulation:

    • The PROTAC compound is first dissolved completely in DMSO to create a stock solution.

    • PEG300 and Tween 80 are added, and the mixture is vortexed until homogenous.

    • The aqueous component (Saline or PBS) is added dropwise while continuously vortexing to prevent precipitation and ensure a clear, stable formulation.

  • Administration: Once tumors are established, mice are randomized into vehicle control and treatment groups. The formulated PROTAC is administered at the specified dose (e.g., 50 mg/kg) via the chosen route (e.g., subcutaneous, intravenous, or intraperitoneal injection) according to the study schedule.

Efficacy Monitoring and Endpoint Analysis
  • Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and the volume is calculated using the formula: (Length × Width²)/2.

  • Body Weight: Animal body weight is recorded regularly as an indicator of systemic toxicity.

  • Pharmacodynamic Analysis: At the end of the study (or at specific time points), tumors and other tissues may be harvested to measure target protein degradation via methods like Western Blot or Immunohistochemistry (IHC).

Visualizations: Mechanism and Workflow

The following diagrams illustrate the fundamental mechanism of PROTACs and a typical experimental workflow for in vivo evaluation.

PROTAC_Mechanism cluster_cell Inside the Cell cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) POI_bound Target Protein PROTAC PROTAC (Bifunctional Molecule) PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Binds PROTAC_bound->E3_bound Binds Ub Ubiquitin (Ub) E3_bound->Ub Catalyzes POI_Ub Ubiquitinated Target Protein Ub->POI_Ub Transfer Proteasome Proteasome POI_Ub->Proteasome Recognition Proteasome->PROTAC PROTAC is Recycled Degraded Degraded Protein (Amino Acids) Proteasome->Degraded Degradation

Caption: Mechanism of Action for a PROTAC molecule.

InVivo_Workflow A 1. Cell Culture & Tumor Implantation B 2. Tumor Growth Monitoring A->B C 3. Randomization (Vehicle vs. PROTAC groups) B->C E 5. Dosing Administration (e.g., Subcutaneous) C->E D 4. Formulation Preparation (PROTAC in Vehicle) D->E F 6. In-Life Monitoring - Tumor Volume - Body Weight E->F G 7. Endpoint Analysis F->G H Tissue/Tumor Harvesting G->H J Efficacy Assessment (Tumor Growth Inhibition) G->J I Pharmacodynamic Analysis (Western Blot, IHC) H->I

Caption: Experimental workflow for in vivo PROTAC efficacy studies.

References

A Comparative Guide to Assessing Cross-Reactivity of Antibodies Against PEGylated Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of PEGylation to enhance the therapeutic properties of drugs has been met with the challenge of immunogenicity, specifically the development of anti-polyethylene glycol (PEG) antibodies. These antibodies can lead to reduced drug efficacy and adverse immune reactions. A critical aspect of managing this immunogenicity is the accurate assessment of antibody cross-reactivity against different PEGylated drugs and related polymers. This guide provides a comparative overview of key methodologies, supported by experimental data, to aid in the comprehensive evaluation of anti-PEG antibody cross-reactivity.

Understanding Anti-PEG Antibody Cross-Reactivity

Anti-PEG antibodies can exhibit varying degrees of cross-reactivity, recognizing not only the specific PEGylated drug that induced their formation but also other PEGylated therapeutics and structurally similar polymers. This cross-reactivity is a significant concern in drug development as it can impact the safety and efficacy of a wide range of PEGylated products. The binding of these antibodies can lead to accelerated blood clearance (ABC) of the drug and hypersensitivity reactions.

Comparative Analysis of Detection Methodologies

The two primary methods for assessing anti-PEG antibody binding and cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). Each technique offers distinct advantages and limitations.

Table 1: Comparison of ELISA and SPR for Anti-PEG Antibody Detection
FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)
Principle Enzyme-catalyzed colorimetric or fluorescent detection of antibody-antigen binding on a solid phase.Label-free, real-time detection of mass changes on a sensor surface due to antibody-antigen binding.
Quantitative Data Provides semi-quantitative (titer) or relative quantitative data.Provides quantitative data on binding affinity (Kd), and association (ka) and dissociation (kd) rates.[1][2]
Sensitivity Detection limits are typically in the range of 100 ng/mL for IgM and 1 µg/mL for IgG.[1][2]Higher sensitivity, with detection limits as low as 10 ng/mL for IgM and 50 ng/mL for IgG.[1][2]
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput, more suitable for detailed characterization of a smaller number of samples.
Labeling Requirement Requires labeled secondary antibodies.Label-free, which simplifies assay development and avoids potential interference from labels.
Real-time Analysis End-point assay, does not provide real-time binding kinetics.Provides real-time monitoring of the binding interaction.

Experimental Protocols for Cross-Reactivity Assessment

Competitive Inhibition ELISA

Competitive inhibition ELISA is a robust method for determining the specificity and cross-reactivity of anti-PEG antibodies. This assay measures the ability of a soluble PEGylated drug or polymer to inhibit the binding of the antibody to a plate-coated PEGylated antigen.

Experimental Workflow for Competitive Inhibition ELISA

cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection A Coat plate with PEGylated antigen B Block with BSA or milk solution A->B C Incubate antibody sample with soluble competitor (PEGylated drug/polymer) B->C D Add antibody-competitor mixture to wells C->D E Add enzyme-conjugated secondary antibody D->E F Add substrate and measure signal E->F

Figure 1: Workflow for a competitive inhibition ELISA to assess anti-PEG antibody cross-reactivity.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a specific PEGylated antigen (e.g., PEG-BSA) and incubate overnight.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Washing: Repeat the washing step.

  • Competitive Inhibition: In a separate plate, pre-incubate the serum or plasma samples containing anti-PEG antibodies with various concentrations of the competitor (different PEGylated drugs or polymers) for 1 hour.

  • Incubation: Transfer the pre-incubated antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength.

  • Analysis: A decrease in signal in the presence of a competitor indicates cross-reactivity. The degree of inhibition can be used to quantify the extent of cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, making it a powerful tool for detailed characterization of anti-PEG antibody cross-reactivity.

Experimental Workflow for SPR Analysis

cluster_immobilization Sensor Chip Preparation cluster_binding Binding Analysis cluster_dissociation Dissociation Analysis cluster_regeneration Regeneration A Immobilize PEGylated antigen on sensor chip B Inject anti-PEG antibody (analyte) over the surface A->B C Monitor association B->C D Inject buffer to monitor dissociation C->D E Regenerate sensor surface D->E

Figure 2: General workflow for an SPR experiment to measure anti-PEG antibody binding kinetics.

Protocol:

  • Sensor Chip Preparation: Immobilize the PEGylated antigen onto a suitable sensor chip.

  • System Priming: Prime the SPR system with running buffer.

  • Analyte Injection: Inject a series of concentrations of the anti-PEG antibody over the sensor surface to measure association.

  • Dissociation: Flow running buffer over the chip to measure the dissociation of the antibody from the antigen.

  • Regeneration: Inject a regeneration solution to remove the bound antibody and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). Cross-reactivity is assessed by comparing the binding kinetics of the antibody to different PEGylated antigens.

Quantitative Data on Cross-Reactivity

The following table summarizes data from a study investigating the cross-reactivity of various monoclonal anti-PEG antibodies with different polymers. This provides a framework for how to present comparative cross-reactivity data.

Table 2: Cross-Reactivity of Monoclonal Anti-PEG Antibodies with Various Polymers
AntibodyTargetCross-Reactive PolymersNon-Reactive Polymers
AGP4 (IgM) PEG backbonePolypropylene glycol (PPG), Polytetrahydrofuran (PTHF)Dextran, Poly(2-hydroxyethyl methacrylate) (PHEMA)
E11 (IgG) PEG backbonePPG, PTHFDextran, PHEMA
3.3 (IgG) PEG backbonePPG, PTHFDextran, PHEMA
15-2b (IgM) Methoxy-PEG terminusmPEG-containing polymersHydroxyl-terminated PEG, Dextran, PHEMA
6.3 (IgG) PEG backbonePPG, PTHFDextran, PHEMA

This table is a representative example based on findings in the literature and is intended for illustrative purposes.

Signaling Pathway: Complement Activation by Anti-PEG Antibodies

A significant consequence of anti-PEG antibody binding to PEGylated drugs is the activation of the complement system, which can lead to hypersensitivity reactions and accelerated drug clearance. The classical complement pathway is typically initiated by the binding of C1q to the Fc region of anti-PEG IgM or IgG antibodies that have formed immune complexes with the PEGylated drug.

PEG_Drug PEGylated Drug Immune_Complex Immune Complex PEG_Drug->Immune_Complex Anti_PEG_Ab Anti-PEG Antibody (IgM or IgG) Anti_PEG_Ab->Immune_Complex C1q C1q Immune_Complex->C1q binds C1_complex Activated C1 Complex C1q->C1_complex activates C3_convertase C3 Convertase (C4b2a) C1_complex->C3_convertase cleaves C4, C2 to form C4_C2 C4, C2 C3a C3a (Anaphylatoxin) C3_convertase->C3a cleaves C3 into C3b C3b (Opsonin) C3_convertase->C3b cleaves C3 into C3 C3 Inflammation Inflammation & Hypersensitivity C3a->Inflammation C5_convertase C5 Convertase C3b->C5_convertase forms Phagocytosis Phagocytosis & Drug Clearance C3b->Phagocytosis opsonizes for C5a C5a (Anaphylatoxin, Chemoattractant) C5_convertase->C5a cleaves C5 into C5b C5b C5_convertase->C5b cleaves C5 into C5 C5 C5a->Inflammation MAC Membrane Attack Complex (MAC) C5b->MAC initiates formation of MAC->Phagocytosis can lead to cell lysis and

Figure 3: The classical complement pathway activated by anti-PEG immune complexes.

Conclusion

The assessment of anti-PEG antibody cross-reactivity is a critical step in the development and clinical application of PEGylated drugs. A combination of methodologies, including competitive ELISA for screening and SPR for detailed kinetic analysis, provides a comprehensive understanding of antibody binding profiles. The potential for cross-reactivity with other PEGylated therapeutics and polymers necessitates a thorough evaluation to ensure patient safety and therapeutic efficacy. Understanding the downstream consequences, such as complement activation, is also crucial for interpreting the clinical relevance of these antibodies. This guide provides a foundational framework for researchers to design and execute robust cross-reactivity assessment strategies.

References

A Researcher's Guide to Validating Protein Degradation by PROTACs using Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative proteomics-based methods and other orthogonal techniques for validating the efficacy and specificity of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1] Rigorous validation of on-target degradation and potential off-target effects is paramount in the development of these novel therapeutics.[1][2] This guide will delve into the experimental protocols, present quantitative data for objective comparison, and utilize diagrams to illustrate key concepts and workflows.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI poly-ubiquitinates Ternary_Complex->E3_Ligase recruits Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Poly_Ub_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: The PROTAC facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Quantitative Proteomics for PROTAC Validation: A Comparative Overview

Quantitative mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC by providing an unbiased, global view of the proteome.[1][2] This allows for the precise measurement of changes in protein abundance upon PROTAC treatment, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[2]

Method Principle Advantages Disadvantages
Tandem Mass Tag (TMT) Proteomics Isobaric labeling of peptides from different samples, allowing for multiplexed relative quantification of proteins.[1][4]High throughput, accurate quantification of up to 18 samples in a single run, comprehensive proteome coverage.[5]Requires specialized equipment and expertise, data analysis can be complex, potential for ratio compression.[2]
Label-Free Quantification (LFQ) Compares the signal intensity or spectral counts of peptides across different runs to determine relative protein abundance.[6][7]Cost-effective as it does not require expensive isotopic labels, simpler sample preparation.[7]Lower throughput compared to TMT, susceptible to variations between runs, potentially more missing values.[8]
Targeted Proteomics (e.g., PRM, SRM) Pre-selects specific peptides from the protein of interest for highly sensitive and specific quantification.High sensitivity and specificity, accurate absolute quantification possible with standards.Only measures a predefined set of proteins, not suitable for discovering off-target effects.

Orthogonal Validation Methods

Relying on a single analytical method is insufficient for robust PROTAC validation.[1] A suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.[1]

Method Principle Advantages Disadvantages
Western Blotting Antibody-based detection and quantification of a specific target protein separated by size.[2][4]Widely accessible, straightforward, provides information on protein size.Low throughput, semi-quantitative, dependent on antibody quality and specificity.[9][10]
HiBiT/NanoBRET Assays A luminescent peptide tag (HiBiT) is knocked into the endogenous locus of the target protein, and its degradation is monitored in real-time by loss of luminescence.[9][11]High throughput, real-time kinetics of degradation, can be performed in live cells.[9][11]Requires genetic modification of the cell line, potential for the tag to interfere with protein function.[11]
Flow Cytometry Measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the protein of interest to quantify protein levels on a per-cell basis.[1]High throughput, single-cell resolution, can be multiplexed.Requires specific antibodies, may not be suitable for all protein targets (e.g., nuclear proteins).
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding. PROTAC binding can stabilize the target protein.[4]Confirms target engagement in a cellular context.Indirect measure of degradation, can be technically challenging.

Key Parameters for PROTAC Evaluation

  • DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.[12][13]

  • Dmax: The maximal level of protein degradation achieved with a given PROTAC.[12][14]

These parameters are crucial for ranking the potency and efficacy of different PROTAC molecules.[14][15]

Experimental Protocols

TMT-based Quantitative Proteomics Workflow

This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[2]

TMT_Workflow A 1. Cell Culture & PROTAC Treatment (e.g., HeLa, HEK293T) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (e.g., Trypsin) B->C D 4. Peptide Labeling with TMT Reagents C->D E 5. Pooling of Labeled Samples D->E F 6. Peptide Fractionation (e.g., High pH RPLC) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Protein ID & Quantification) G->H

Caption: Workflow for TMT-based quantitative proteomics analysis of PROTAC-treated cells.

  • Cell Culture and PROTAC Treatment: Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.[2] Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).[2]

  • Cell Lysis and Protein Quantification: Harvest and lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate.

  • Protein Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using an enzyme like trypsin.[1]

  • Isobaric Labeling: Label the peptides from each condition with a specific TMT reagent.[1][4]

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Fractionation: To reduce sample complexity, fractionate the pooled peptides using techniques like high-pH reverse-phase liquid chromatography.[5]

  • LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry.[1]

  • Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative abundance of each protein across the different samples.[1] Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]

Western Blotting Protocol
  • Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course.[1] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.[12]

Logical Relationship of Validation Methods

A robust validation strategy for PROTACs involves a tiered approach, starting with initial screening and moving towards in-depth characterization.

Validation_Logic cluster_0 Initial Screening & Potency cluster_1 Selectivity & Mechanism of Action A High-Throughput Screening (e.g., HiBiT, Flow Cytometry) B DC50 & Dmax Determination (e.g., Western Blot) A->B Confirm hits C Global Proteomics (TMT, LFQ) On- and Off-Target Analysis B->C Characterize lead compounds E Target Engagement (CETSA) B->E Confirm target binding D Targeted Proteomics Validation of Hits C->D Validate off-targets

Caption: A logical workflow for the comprehensive validation of PROTAC candidates.

References

Safety Operating Guide

Navigating the Disposal of Methyl Acetate-PEG2-Propanol Mixtures: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical mixtures is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling waste streams, such as a combination of methyl acetate (B1210297), diethylene glycol (PEG2), and propanol (B110389), is essential for maintaining a safe work environment and ensuring regulatory compliance. This guide provides a step-by-step operational plan for the safe disposal of this specific chemical mixture.

Immediate Safety and Hazard Assessment

Before handling the waste mixture, it is crucial to understand the primary hazards associated with its components. Methyl acetate and propanol are highly flammable liquids, while diethylene glycol is harmful if swallowed.[1][2][3][4][5][6][7][8] The mixture should be treated as hazardous waste due to its flammability and potential toxicity.[9][10] Under no circumstances should this chemical mixture be disposed of down the drain or in regular trash.[9][10][11][12]

Key Hazard Information:

Chemical ComponentPrimary Hazards
Methyl Acetate Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[1][4][5]
Diethylene Glycol (PEG2) Harmful if swallowed.[6][8]
Propanol (n-propanol) Highly flammable liquid and vapor, Causes serious eye damage, May cause drowsiness or dizziness.[2][7][13][14]

Quantitative Data Summary:

PropertyMethyl AcetateDiethylene Glycol (PEG2)n-Propanol
UN Number 1231[1]Not classified as dangerous for transport1274[7]
Hazard Class 3 (Flammable Liquid)[1]Not applicable3 (Flammable Liquid)[7]
Packing Group II[1]Not applicableII[7]
Flash Point -10°C (14°F)[15]143°C (289.4°F)15°C (59°F)
Autoignition Temp. 455°C (851°F)[16]229°C (444°F)[17][18]371°C (700°F)
Flammability Limits LEL: 3.1%, UEL: 16%[16][19]Not applicableLEL: 2.1%, UEL: 13.5%

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of the methyl acetate-PEG2-propanol waste mixture. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][13]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber).[1] Inspect gloves for integrity before use.[4]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[4]

2. Waste Container Selection and Labeling:

  • Container Choice: Use a chemically compatible container that is in good condition with no leaks or cracks.[9][20] Plastic containers are often preferred to glass to minimize the risk of breakage.[9][12] The original chemical container can be used if it is intact and appropriate.[21][22]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[12][20]

    • List all chemical components by their full names (i.e., "Methyl Acetate," "Diethylene Glycol," "Propanol"). Abbreviations are not permitted.[12]

    • Indicate the approximate percentage or volume of each component.

    • Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[12]

3. Waste Accumulation and Storage:

  • Designated Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[9][21] Do not move waste between different rooms for storage.[9]

  • Segregation: Ensure the waste container is segregated from incompatible materials, such as strong oxidizing agents.[19][21][23]

  • Container Management: Keep the waste container tightly closed except when adding waste.[9][21] This is crucial to prevent the release of flammable vapors.

  • Ventilation: The storage area must be cool and well-ventilated to prevent the accumulation of vapors.[1][2] Keep the container away from sources of ignition like heat, sparks, or open flames.[1][2][13]

4. Requesting Disposal:

  • Timely Pickup: Do not allow hazardous waste to accumulate in the laboratory.[23] Contact your institution's EHS department to schedule a waste pickup when the container is approximately three-quarters full or has been stored for the maximum time allowed by your institution (often between 6 to 12 months).[9][22]

  • Documentation: Complete any necessary hazardous waste disposal forms as required by your EHS office.[12]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure, from waste generation to final removal by EHS personnel.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Select & Label Compatible Hazardous Waste Container A->B C Pour Waste Mixture into Labeled Container B->C D Tightly Close Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles & Ignition Sources E->F G Monitor Fill Level & Accumulation Time F->G H Contact EHS for Pickup When Container is Full or Time Limit Reached G->H I Complete & Submit Waste Disposal Forms H->I J EHS Collects Waste for Final Disposal I->J

Caption: Waste Disposal Workflow for Chemical Mixtures.

By following these established procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Methyl Acetate-PEG2-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling a mixture of Methyl Acetate (B1210297), Polyethylene Glycol 200 (PEG2), and Propanol (B110389). Adherence to these procedures is critical for minimizing risks and ensuring a safe operational environment.

Personal Protective Equipment (PPE)

When handling the Methyl Acetate-PEG2-Propanol mixture, a combination of personal protective equipment is required to safeguard against the hazards posed by the individual components, primarily the flammability and irritant nature of methyl acetate and propanol.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended.[1][4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them properly after handling the mixture.
Body Protection Flame-Retardant Lab CoatA flame-retardant lab coat or chemical-resistant apron should be worn to protect against splashes and potential fire hazards.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3][4]

Operational Plan

A systematic approach to handling the this compound mixture is essential to maintain a safe laboratory environment.

1. Preparation and Handling:

  • Ventilation: All work with this mixture must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of flammable and potentially irritating vapors.[2][3][4]

  • Ignition Sources: Methyl acetate and propanol are highly flammable.[1][5][6][7] Ensure that the work area is free of open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[5][7]

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer.[4][5][7]

  • Personal Hygiene: Avoid direct contact with the mixture. If skin contact occurs, wash the affected area thoroughly with soap and water.[3] Always wash hands before breaks and at the end of the workday.[6]

2. Spill Response:

  • Evacuation: In the event of a spill, evacuate all non-essential personnel from the immediate area.

  • Ventilation: Increase ventilation to the area of the spill.

  • Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.[2][4]

  • Containment and Cleanup: For small spills, use an inert absorbent material (such as sand, earth, or vermiculite) to contain and absorb the liquid.[5] Place the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up the spill. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of the this compound mixture and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing the this compound mixture in a designated, properly labeled, and sealed container. The container should be compatible with flammable organic solvents.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should list all chemical constituents (Methyl Acetate, Polyethylene Glycol 200, Propanol) and their approximate concentrations.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and cool location, away from ignition sources and incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this mixture down the drain or in regular trash. Contaminated materials, such as gloves, absorbent pads, and lab coats, should also be disposed of as hazardous waste.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_ignition Remove Ignition Sources prep_area->prep_ignition prep_grounding Ground and Bond Equipment prep_ignition->prep_grounding handle_mix Mix Methyl Acetate, PEG2, and Propanol prep_grounding->handle_mix handle_exp Perform Experiment handle_mix->handle_exp spill_detect Spill Detected handle_mix->spill_detect handle_exp->spill_detect disp_collect Collect Waste in Labeled Container handle_exp->disp_collect spill_evacuate Evacuate Area spill_detect->spill_evacuate spill_ventilate Ventilate spill_evacuate->spill_ventilate spill_ignite Eliminate Ignition Sources spill_ventilate->spill_ignite spill_contain Contain and Absorb spill_ignite->spill_contain spill_dispose Dispose of as Hazardous Waste spill_contain->spill_dispose disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via Institutional Program disp_store->disp_dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.